Pyruvic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTONWCANYUPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Record name | pyruvic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyruvic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021650 | |
| Record name | Pyruvic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour | |
| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |
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| Record name | Pyruvic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |
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Solubility |
1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.260-1.281 | |
| Record name | Pyruvic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |
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Vapor Pressure |
1.29 [mmHg] | |
| Record name | Pyruvic acid | |
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CAS No. |
127-17-3 | |
| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
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| Record name | Propanoic acid, 2-oxo- | |
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| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
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| Record name | PYRUVIC ACID | |
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| Record name | Pyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |
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Melting Point |
13.8 °C | |
| Record name | Pyruvic acid | |
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| Record name | Pyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pyruvic Acid Metabolism: Pathways and Interconnections
Glycolysis: Primary Source of Pyruvic Acid
Aerobic Fate of this compound
In the presence of sufficient oxygen, this compound embarks on a metabolic journey that leads to the complete oxidation of glucose and a substantial yield of ATP. libretexts.orglibretexts.org This aerobic pathway is central to the energy economy of most eukaryotic organisms.
Following its production in the cytoplasm via glycolysis, this compound is transported into the mitochondrial matrix. khanacademy.orglibretexts.org Here, it undergoes a critical conversion into a two-carbon acetyl group attached to coenzyme A (CoA), forming acetyl-CoA. libretexts.orgkhanacademy.orgjackwestin.com This irreversible reaction, known as pyruvate (B1213749) decarboxylation, is catalyzed by a large, multi-enzyme assembly called the pyruvate dehydrogenase complex (PDHC). khanacademy.orglibretexts.orgwikipedia.org The PDHC consists of three primary enzymes that work in concert to remove a carboxyl group from this compound, releasing a molecule of carbon dioxide, and to transfer the resulting acetyl group to CoA. libretexts.orgwikipedia.orgnih.gov This process also involves the reduction of NAD+ to NADH. khanacademy.orgjackwestin.com The formation of acetyl-CoA is a key regulatory point that links glycolysis to the subsequent stages of aerobic respiration. jackwestin.comwikipedia.org
Acetyl-CoA, generated from this compound, serves as the primary fuel for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgmetwarebio.comresearchgate.net This cycle is a series of eight enzyme-catalyzed reactions that occurs in the mitochondrial matrix. slideshare.net Acetyl-CoA enters the cycle by combining with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate (B86180). nih.gov Through a series of oxidative reactions, the citrate is progressively broken down, releasing two molecules of carbon dioxide and regenerating oxaloacetate to continue the cycle. nih.gov For each molecule of acetyl-CoA that enters, the TCA cycle produces one molecule of ATP (or its equivalent, guanosine (B1672433) triphosphate - GTP), three molecules of NADH, and one molecule of FADH2 (flavin adenine (B156593) dinucleotide). khanacademy.org
The NADH and FADH2 molecules generated during glycolysis and the TCA cycle are high-energy electron carriers that donate their electrons to the electron transport chain, located in the inner mitochondrial membrane. metwarebio.comkhanacademy.org This process, known as oxidative phosphorylation, is the primary mechanism for ATP production in aerobic respiration. khanacademy.orgresearchgate.net As electrons are passed down the chain, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. khanacademy.org The flow of these protons back into the matrix through an enzyme called ATP synthase drives the synthesis of large amounts of ATP. khanacademy.org The complete aerobic metabolism of one molecule of glucose, starting from glycolysis and proceeding through the TCA cycle and oxidative phosphorylation, can yield a theoretical maximum of approximately 30-32 molecules of ATP. nih.govnih.gov
Anaerobic Fate of this compound: Fermentation Pathways
In the absence of oxygen, or in cells lacking mitochondria, this compound follows an anaerobic fate through fermentation. libretexts.orglibretexts.orglibretexts.org The primary purpose of fermentation is to regenerate the NAD+ that was consumed during glycolysis, allowing for the continued, albeit less efficient, production of ATP. microbeonline.comlibretexts.org
In animal muscle cells during strenuous exercise when oxygen supply is limited, and in certain bacteria, this compound is converted to lactic acid in a process called lactate (B86563) fermentation. byjus.comlumenlearning.comlibretexts.org This single-step reaction is catalyzed by the enzyme lactate dehydrogenase, which facilitates the transfer of electrons from NADH to this compound, thereby oxidizing NADH to NAD+ and reducing this compound to lactic acid. libretexts.orgbyjus.comlumenlearning.com While this process allows for the rapid production of ATP through glycolysis to continue, the accumulation of lactic acid can lead to a decrease in pH within the muscle cells. libretexts.org The produced lactate can be transported to the liver, where it can be converted back to this compound or glucose. lumenlearning.comkhanacademy.org
Alcoholic Fermentation (in specific organisms)
In certain organisms, such as yeasts and some bacteria, this compound is metabolized through alcoholic fermentation under anaerobic conditions. icr.orglibretexts.org This process allows for the regeneration of NAD+ from NADH, which is essential for the continuation of glycolysis. khanacademy.org Alcoholic fermentation involves a two-step enzymatic conversion of this compound. lumenlearning.com
First, the enzyme pyruvate decarboxylase removes a carboxyl group from this compound, releasing carbon dioxide and forming acetaldehyde (B116499). khanacademy.orglumenlearning.com This enzyme requires magnesium and thiamine (B1217682) pyrophosphate (TPP) as cofactors. khanacademy.org Subsequently, the enzyme alcohol dehydrogenase reduces acetaldehyde to ethanol (B145695), oxidizing NADH to NAD+ in the process. khanacademy.orglumenlearning.com This final step is crucial for maintaining the redox balance within the cell, allowing glycolysis to continue producing ATP, albeit at a lower yield than aerobic respiration. icr.org
Gluconeogenesis: this compound as a Precursor for Glucose Synthesis
Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, with this compound being a primary starting molecule. nih.govwikipedia.org This process is essentially the reverse of glycolysis, but it bypasses the irreversible steps of glycolysis through a distinct set of enzymes. libretexts.org Primarily occurring in the liver and to a lesser extent in the kidneys, gluconeogenesis is vital for maintaining blood glucose levels during periods of fasting or intense exercise. nih.govwikipedia.org
Pyruvate Carboxylase (PC) and Oxaloacetate Formation
The initial step of gluconeogenesis begins in the mitochondria with the carboxylation of pyruvate to form oxaloacetate. wikipedia.orgnih.gov This reaction is catalyzed by pyruvate carboxylase (PC) , an enzyme that requires biotin (B1667282) as a cofactor and is dependent on ATP. nih.govnih.gov The reaction is:
Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + Pi
Pyruvate carboxylase is allosterically activated by acetyl-CoA. nih.gov High levels of acetyl-CoA, often resulting from fatty acid oxidation, signal that the cell has sufficient energy and that excess pyruvate should be directed towards glucose synthesis. wikipedia.org
Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Activity
Following its synthesis, oxaloacetate is converted to phosphoenolpyruvate (PEP). wikipedia.org Because the mitochondrial membrane is impermeable to oxaloacetate, it is first reduced to malate, which is then transported to the cytosol and re-oxidized to oxaloacetate. libretexts.orgwikipedia.org In the cytosol, the enzyme phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the decarboxylation and phosphorylation of oxaloacetate to form PEP. nih.govwikipedia.org This reaction utilizes guanosine triphosphate (GTP) as the phosphate (B84403) donor. nih.gov
The reaction is as follows: Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO2
PEPCK is a key regulatory enzyme in gluconeogenesis. wikipedia.org Its expression is controlled by hormones such as glucagon (B607659) and insulin (B600854), which respectively stimulate and inhibit its synthesis, thereby regulating the rate of glucose production. ebi.ac.uk
Intermediary Metabolism and Biosynthetic Pathways
This compound is a central hub in intermediary metabolism, serving as a precursor for the synthesis of various essential biomolecules. metwarebio.com
This compound as a Precursor for Amino Acid Synthesis (e.g., Alanine)
This compound is a direct precursor for the synthesis of the non-essential amino acid alanine (B10760859). ontosight.ailibretexts.org This conversion occurs through a transamination reaction, where an amino group is transferred from another amino acid, typically glutamate, to this compound. ontosight.aiquora.com The enzyme that catalyzes this reversible reaction is alanine transaminase (ALT) , also known as glutamate-pyruvate transaminase (GPT). quora.comagriculturejournals.cz
The reaction is: this compound + Glutamate ⇌ Alanine + α-Ketoglutarate
This reaction is crucial for nitrogen metabolism, allowing for the interconversion of amino acids and keto-acids. ontosight.ai The direction of the reaction is influenced by the cellular concentrations of the reactants and products. ontosight.ai
This compound Conversion to Fatty Acids and Lipids
This compound can be converted into fatty acids and other lipids through its conversion to acetyl-CoA. wikipedia.orglibretexts.org This process begins with the oxidative decarboxylation of pyruvate by the pyruvate dehydrogenase complex (PDC) in the mitochondria, producing acetyl-CoA. reactome.orgresearchgate.net
Acetyl-CoA is a primary building block for fatty acid synthesis, a process that occurs in the cytosol. wikipedia.org However, the inner mitochondrial membrane is impermeable to acetyl-CoA. To transport it to the cytosol, acetyl-CoA condenses with oxaloacetate to form citrate, which can then cross the mitochondrial membrane. wikipedia.org In the cytosol, citrate is cleaved back into acetyl-CoA and oxaloacetate by the enzyme ATP citrate lyase. wikipedia.org This cytosolic acetyl-CoA is then used for the synthesis of fatty acids. nih.gov
Anaplerotic Reactions and TCA Cycle Replenishment
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central hub of cellular metabolism, crucial for both energy production and biosynthesis. wikipedia.org For the cycle to function continuously, the concentrations of its intermediates must be maintained. However, these intermediates are often withdrawn for the synthesis of molecules like amino acids and nucleotides. Anaplerotic reactions are essential processes that replenish these TCA cycle intermediates, ensuring the cycle's uninterrupted operation. wikipedia.orgnumberanalytics.com
This compound plays a key role in one of the most significant anaplerotic reactions: its carboxylation to form oxaloacetate. wikipedia.orgvedantu.com This reaction is catalyzed by the enzyme pyruvate carboxylase, which is found in the mitochondria of eukaryotic cells. wikipedia.orgresearchgate.net
The Pyruvate Carboxylase Reaction:
Reaction: Pyruvate + HCO3⁻ + ATP → Oxaloacetate + ADP + Pi wikipedia.org
Enzyme: Pyruvate carboxylase wikipedia.org
Significance: This reaction is vital for replenishing oxaloacetate, a key intermediate that condenses with acetyl-CoA to initiate the TCA cycle. wikipedia.orgpnas.org The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate to accommodate the influx of acetyl units into the cycle. wikipedia.org
This anaplerotic function of this compound is critical in tissues with high biosynthetic demands, such as the liver and kidney, where it supports processes like gluconeogenesis. researchgate.netnih.gov By converting this compound to oxaloacetate, the cell ensures that the TCA cycle remains primed for both energy production and the provision of precursors for various biosynthetic pathways. numberanalytics.comnih.gov Research has shown that a deficiency in pyruvate carboxylase can lead to a depletion of TCA cycle intermediates, impairing functions like gluconeogenesis and causing metabolic disorders such as lactic acidosis. wikipedia.orgnih.gov
Metabolic Cycles Involving this compound
This compound is a central player in two important inter-organ metabolic cycles: the Cori cycle and the Alanine cycle. These cycles facilitate the transport of metabolites between tissues, particularly muscle and liver, to manage energy and nitrogen balance.
The Cori Cycle
The Cori cycle, named after its discoverers Carl and Gerty Cori, describes the metabolic pathway where lactate produced in muscles during anaerobic glycolysis is transported to the liver and converted back into glucose. wikipedia.orgnih.gov This glucose is then returned to the muscles to be used for energy or stored as glycogen (B147801). wikipedia.org
Key Steps of the Cori Cycle:
Lactate Production in Muscle: During intense muscular activity when oxygen supply is insufficient, muscle cells rely on anaerobic glycolysis to produce ATP. wikipedia.org In this process, glucose is converted to pyruvate, which is then reduced to lactate by the enzyme lactate dehydrogenase. This step also regenerates NAD+ which is necessary for glycolysis to continue. wikipedia.orgyoutube.com
Lactate Transport to the Liver: Lactate diffuses from the muscle cells into the bloodstream and is transported to the liver. verywellhealth.comnumberanalytics.com
Lactate Conversion to Pyruvate in the Liver: In the liver, the enzyme lactate dehydrogenase catalyzes the reverse reaction, oxidizing lactate back to pyruvate. nih.govnumberanalytics.com
Gluconeogenesis in the Liver: The newly formed pyruvate in the liver enters the gluconeogenesis pathway to be converted into glucose. nih.govnumberanalytics.com This process requires the input of energy in the form of ATP. wikipedia.org
Glucose Transport to Muscle: The glucose produced in the liver is released into the bloodstream and taken up by the muscles, where it can be used for energy or to replenish glycogen stores. wikipedia.orgverywellhealth.com
The Cori cycle is crucial for preventing the accumulation of lactate in muscles, which can lead to acidosis, and for recycling the carbon skeleton of lactate into a usable energy source in the form of glucose. verywellhealth.com
The Alanine Cycle
The Alanine cycle, also known as the Cahill cycle, is another important inter-organ pathway that facilitates the transport of nitrogen and carbon from muscle to the liver. wikipedia.orgontosight.ai It is particularly active during periods of fasting or prolonged exercise when muscle proteins are broken down. creative-proteomics.com
Key Steps of the Alanine Cycle:
Alanine Formation in Muscle: In muscle tissue, amino groups from the breakdown of amino acids are transferred to pyruvate, forming alanine. wikipedia.orgontosight.ai This transamination reaction is catalyzed by the enzyme alanine transaminase (ALT). wikipedia.org
Alanine Transport to the Liver: Alanine is released from the muscle into the bloodstream and travels to the liver. ontosight.aicreative-proteomics.com
Alanine Conversion to Pyruvate in the Liver: In the liver, alanine transaminase catalyzes the reverse reaction, converting alanine back to pyruvate and transferring the amino group to α-ketoglutarate to form glutamate. wikipedia.orgontosight.ai
Metabolic Fates in the Liver: The pyruvate can be used for gluconeogenesis to produce glucose, which is then transported back to the muscles. wikipedia.orgnih.gov The amino group, now on glutamate, can be released as ammonia (B1221849) and enter the urea (B33335) cycle for excretion. wikipedia.orgpathbank.org
The Alanine cycle serves two primary purposes: it provides a non-toxic mechanism for transporting excess nitrogen from the muscle to the liver for disposal, and it allows for the recycling of the carbon skeletons of amino acids into glucose. wikipedia.orgcreative-proteomics.com Compared to the Cori cycle, the Alanine cycle is less energy efficient because the synthesis of urea from the transported nitrogen requires ATP. wikipedia.org
Regulation of Pyruvic Acid Metabolism
Enzymatic Regulation
The flux of pyruvate (B1213749) through different metabolic pathways is primarily controlled by the activity of four key enzymes: Pyruvate Kinase (PK), the Pyruvate Dehydrogenase Complex (PDHC), Pyruvate Carboxylase (PC), and Lactate (B86563) Dehydrogenase (LDH). nih.govnih.gov The regulation of these enzymes involves allosteric modulation and covalent modification, ensuring that pyruvate metabolism is exquisitely sensitive to the energy state and biosynthetic requirements of the cell.
Pyruvate Kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. nih.govpatsnap.com This reaction is a major point of regulation in the glycolytic pathway. wikipedia.org PK activity is regulated by allosteric effectors, covalent modification, and hormonal control. patsnap.comwikipedia.org
Allosteric regulation is a primary mechanism for controlling PK activity. The enzyme is allosterically activated by fructose-1,6-bisphosphate (FBP), an intermediate in glycolysis. patsnap.com This is a form of feed-forward activation, ensuring that as the rate of glycolysis increases, the final step can accommodate the increased flux of intermediates. libretexts.org Conversely, high levels of ATP and alanine (B10760859) act as allosteric inhibitors. patsnap.comlibretexts.org ATP, a product of the reaction, signals that the cell has sufficient energy, thus slowing down glycolysis. Alanine, an amino acid synthesized from pyruvate in a single step, indicates that biosynthetic precursors are abundant. libretexts.org
Covalent modification, specifically phosphorylation, also plays a crucial role in regulating PK. patsnap.com In the liver, the L-isozyme of pyruvate kinase is subject to phosphorylation by protein kinase A (PKA) in response to the hormone glucagon (B607659). libretexts.org Phosphorylation renders the enzyme less active, thereby inhibiting glycolysis when blood glucose levels are low and promoting gluconeogenesis, the synthesis of glucose. wikipedia.orglibretexts.org
Different isozymes of pyruvate kinase exist in various tissues, each with distinct regulatory properties tailored to the metabolic needs of that tissue. The M1 form is found in muscle and brain, the L form in the liver, the R form in red blood cells, and the M2 form in fetal and cancer cells. libretexts.org
Table 1: Regulation of Pyruvate Kinase (PK)
| Regulator Type | Activators | Inhibitors | Regulatory Mechanism |
|---|---|---|---|
| Allosteric | Fructose-1,6-bisphosphate (FBP) patsnap.comlibretexts.org | ATP patsnap.comlibretexts.org, Alanine patsnap.comlibretexts.org | Feed-forward activation by FBP; Feedback inhibition by ATP and alanine. |
The Pyruvate Dehydrogenase Complex (PDHC) is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. wikipedia.orgyoutube.combibliotekanauki.pl The activity of the PDHC is meticulously regulated by both allosteric mechanisms and covalent modification, reflecting the cell's energy status. nih.govlibretexts.org
Allosteric regulation of the PDHC is mediated by the levels of substrates and products. The complex is activated by its substrates, pyruvate and NAD+, and inhibited by its products, acetyl-CoA and NADH. wikipedia.orglibretexts.org Therefore, when the products of the reaction are abundant, indicating a high energy state, the complex is inhibited. wikipedia.org
The primary mode of regulation for the PDHC is covalent modification through a phosphorylation/dephosphorylation cycle. nih.govcambridge.org The complex is inactivated by phosphorylation, a reaction catalyzed by Pyruvate Dehydrogenase Kinase (PDK), and activated by dephosphorylation, catalyzed by Pyruvate Dehydrogenase Phosphatase (PDP). wikipedia.orgnih.gov
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that phosphorylate and inactivate the E1 subunit of the PDHC. bibliotekanauki.plwikipedia.org These isoenzymes exhibit tissue-specific expression and have distinct regulatory properties. nih.govnih.gov For instance, PDK2 is highly expressed in the heart, liver, and kidney, while PDK4 is predominantly found in skeletal muscle, heart, and liver. e-dmj.org
The activity of PDKs is regulated by the intramitochondrial concentrations of various metabolites. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK activity, leading to the inactivation of the PDHC. wikipedia.orgwikipedia.org Conversely, pyruvate is a potent inhibitor of PDK, thus promoting the active state of the PDHC when its substrate is available. wikipedia.org
Pyruvate Dehydrogenase Phosphatase (PDP) reverses the action of PDK by dephosphorylating and reactivating the PDHC. wikipedia.org There are two major isoforms of the catalytic subunit of PDP, PDP1 and PDP2. bibliotekanauki.plsigmaaldrich.com PDP1 is stimulated by Ca²⁺ ions, a crucial mechanism in muscle tissue where increased cytosolic calcium during contraction signals a need for increased energy production. wikipedia.org PDP is also activated by insulin (B600854), particularly in tissues like adipose tissue and liver, promoting the conversion of glucose to acetyl-CoA for fatty acid synthesis. youtube.comsigmaaldrich.com Conversely, high levels of ATP, NADH, and acetyl-CoA competitively inhibit PDP. wikipedia.org
Table 2: Regulation of the Pyruvate Dehydrogenase Complex (PDHC)
| Regulatory Enzyme | Activators | Inhibitors | Effect on PDHC Activity |
|---|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDK) wikipedia.org | ATP, NADH, Acetyl-CoA | Pyruvate, ADP, NAD+, CoA-SH | Inactivation |
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. scispace.comnih.gov This reaction is an anaplerotic process, meaning it replenishes the intermediates of the citric acid cycle, and is also the first committed step in gluconeogenesis. metwarebio.comscispace.com
The primary and most crucial regulator of PC is acetyl-CoA, which acts as an allosteric activator. scispace.comwikipedia.orgmarquette.edu The absolute requirement for acetyl-CoA ensures that pyruvate is only channeled into the citric acid cycle as oxaloacetate when there is a sufficient supply of acetyl-CoA, either from fatty acid oxidation or from the PDHC. droracle.ai This coordinated regulation prevents the depletion of citric acid cycle intermediates and links carbohydrate and fatty acid metabolism. scispace.com Aspartate, on the other hand, can act as an allosteric inhibitor of PC in some organisms. nih.govmarquette.edu
The expression of the PC gene is also subject to hormonal and nutritional regulation. Glucagon and glucocorticoids, hormones released during fasting, increase the transcription of the PC gene, while insulin, released after a meal, has a negative regulatory effect. wikipedia.org
Table 3: Regulation of Pyruvate Carboxylase (PC)
| Regulator Type | Activators | Inhibitors | Regulatory Mechanism |
|---|---|---|---|
| Allosteric | Acetyl-CoA scispace.comwikipedia.orgmarquette.edu | Aspartate nih.govmarquette.edu | Acetyl-CoA is an obligate activator, signaling the need for oxaloacetate. |
Lactate Dehydrogenase (LDH) is a cytosolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+. nih.govnih.gov This reaction is vital for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue producing ATP. nih.gov
The activity of LDH is primarily regulated by the relative concentrations of its substrates, pyruvate and NADH, and its products, lactate and NAD+. nih.govwikipedia.org The direction of the reaction is therefore determined by the cellular NADH/NAD+ ratio and the concentrations of pyruvate and lactate. nih.govfrontiersin.org At high concentrations of lactate, the enzyme exhibits feedback inhibition. wikipedia.org
LDH exists as five different isoenzymes (LDH-1 to LDH-5), which are tetramers composed of two different subunits, H (heart) and M (muscle). wikipedia.orgmedmuv.com These isoenzymes have different catalytic properties and tissue distributions, reflecting the metabolic requirements of different tissues. medmuv.comnih.gov For example, the H4 isoenzyme (LDH-1), predominant in heart muscle, has a higher affinity for lactate and is inhibited by high levels of pyruvate, favoring the conversion of lactate to pyruvate for aerobic respiration. In contrast, the M4 isoenzyme (LDH-5), found in skeletal muscle, has a higher affinity for pyruvate and is less inhibited by it, favoring the conversion of pyruvate to lactate during strenuous exercise. nih.govcas.cz
Allosteric regulation of LDH by pH also plays a role in muscle pH homeostasis. consensus.app
Table 4: Lactate Dehydrogenase (LDH) Isoenzymes and their Properties
| Isoenzyme | Subunit Composition | Predominant Tissue | Kinetic Properties |
|---|---|---|---|
| LDH-1 | H4 cas.cz | Heart, Red Blood Cells wikipedia.org | Higher affinity for lactate, inhibited by pyruvate. nih.gov |
| LDH-2 | H3M cas.cz | Reticuloendothelial system | - |
| LDH-3 | H2M2 cas.cz | Lungs | - |
| LDH-4 | HM3 cas.cz | Kidneys, Pancreas | - |
Pyruvate Dehydrogenase Complex (PDHC) Regulation
Allosteric Control Mechanisms
Allosteric regulation provides a rapid, localized mechanism for adjusting metabolic flux in response to the immediate energy status of the cell. The pyruvate dehydrogenase complex (PDC), which catalyzes the conversion of pyruvate to acetyl-CoA, is a primary target of this control. wikipedia.orgnih.gov
Acetyl-CoA, the product of the PDC reaction, is a critical allosteric regulator that signals energy abundance. wikipedia.org High concentrations of acetyl-CoA, often resulting from robust fatty acid β-oxidation, directly inhibit the PDC. libretexts.orgtuscany-diet.net This product feedback inhibition prevents the unnecessary oxidation of pyruvate when alternative energy sources are plentiful, thereby conserving glucose. tuscany-diet.net
Furthermore, acetyl-CoA acts as an allosteric activator for two key enzymes:
Pyruvate Dehydrogenase Kinase (PDK): Acetyl-CoA activates PDK, which then phosphorylates and inactivates the PDC, amplifying its inhibitory effect. libretexts.orgnih.gov
Pyruvate Carboxylase (PC): Acetyl-CoA activates PC, which carboxylates pyruvate to form oxaloacetate. wikipedia.orgnih.gov
This dual action effectively shunts pyruvic acid away from oxidation and towards either gluconeogenesis (the synthesis of glucose) or anaplerosis (the replenishment of TCA cycle intermediates). nih.govnih.gov This shunting is crucial during fasting states where the liver synthesizes glucose to maintain blood levels. tuscany-diet.net
The ratio of NADH to its oxidized form, NAD+, serves as a sensitive indicator of the cell's redox state and energy level. A high [NADH]/[NAD+] ratio signifies a high-energy state, which inhibits this compound oxidation. tuscany-diet.net
Similar to acetyl-CoA, NADH exerts its influence in two primary ways:
Direct Inhibition of PDC: NADH directly inhibits the dihydrolipoyl dehydrogenase (E3) subunit of the PDC. libretexts.orgtuscany-diet.net High levels of NADH compete with NAD+ for the enzyme's binding site, slowing the reaction rate. tuscany-diet.net
Activation of PDK: NADH is also an allosteric activator of pyruvate dehydrogenase kinase (PDK). nih.govlibretexts.org The activation of PDK leads to the phosphorylation and subsequent inactivation of the PDC, reducing the conversion of pyruvate to acetyl-CoA. wikipedia.orglibretexts.org
This regulation ensures that the rate of the TCA cycle is synchronized with the activity of the electron transport chain, preventing an overproduction of reducing equivalents when the cell's energy charge is high. news-medical.net
| Regulator | Target Enzyme | Effect on Target | Overall Effect on this compound Oxidation | Mechanism |
|---|---|---|---|---|
| Acetyl-CoA | Pyruvate Dehydrogenase Complex (PDC) | Inhibition | Decrease | Direct allosteric feedback inhibition. tuscany-diet.netnews-medical.net |
| Pyruvate Dehydrogenase Kinase (PDK) | Activation | Decrease | Allosteric activation, leading to PDC phosphorylation and inactivation. libretexts.orgnih.gov | |
| Pyruvate Carboxylase (PC) | Activation | Shunts Pyruvate to Gluconeogenesis/Anaplerosis | Allosteric activation. wikipedia.orgnih.gov | |
| NADH | Pyruvate Dehydrogenase Complex (PDC) | Inhibition | Decrease | Direct allosteric feedback inhibition, particularly of the E3 subunit. libretexts.orgtuscany-diet.net |
| Pyruvate Dehydrogenase Kinase (PDK) | Activation | Decrease | Allosteric activation, leading to PDC phosphorylation and inactivation. nih.govlibretexts.org |
Hormonal Regulation and Signaling
Hormones provide systemic, long-term control over this compound metabolism, coordinating the metabolic activities of different tissues in response to nutritional status. Insulin and glucagon are the primary hormones involved, largely acting through the phosphorylation and dephosphorylation of key metabolic enzymes. justintimemedicine.com
Insulin , secreted by the pancreas in response to high blood glucose, signals a "fed" state and promotes the utilization and storage of glucose. iomcworld.comunito.it It increases this compound flux into the TCA cycle through two main actions:
Activation of Pyruvate Kinase: Insulin signaling leads to the dephosphorylation and activation of pyruvate kinase, the enzyme that catalyzes the final step of glycolysis to produce pyruvate. libretexts.orgjustintimemedicine.com
Activation of the Pyruvate Dehydrogenase Complex (PDC): Insulin stimulates the activity of pyruvate dehydrogenase phosphatase (PDP), which removes the inhibitory phosphate (B84403) group from the PDC, thereby activating it and promoting the conversion of pyruvate to acetyl-CoA. wikipedia.orgyoutube.com
Glucagon , released by the pancreas when blood glucose is low, signals a "fasted" state and acts primarily on the liver to promote glucose production. wikipedia.org It decreases this compound flux through glycolysis and the TCA cycle:
Inactivation of Pyruvate Kinase: Glucagon signaling elevates intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). wikipedia.orgttuhsc.edu PKA then phosphorylates and inactivates pyruvate kinase. justintimemedicine.compnas.org This prevents the conversion of phosphoenolpyruvate to pyruvate, a critical step in inhibiting glycolysis and favoring gluconeogenesis. wikipedia.org
Inactivation of the Pyruvate Dehydrogenase Complex (PDC): Glucagon signaling also promotes the phosphorylation and inactivation of the PDC, which conserves pyruvate for use as a substrate in gluconeogenesis. justintimemedicine.com
| Hormone | Physiological State | Target Enzyme | Mechanism | Effect on Enzyme Activity | Net Effect on this compound Flux |
|---|---|---|---|---|---|
| Insulin | Fed (High Blood Glucose) | Pyruvate Kinase | Dephosphorylation | Activation | Increases production from glycolysis. justintimemedicine.com |
| Pyruvate Dehydrogenase Complex (PDC) | Dephosphorylation (via PDP activation) | Activation | Increases conversion to Acetyl-CoA. wikipedia.orgyoutube.com | ||
| Glucagon | Fasted (Low Blood Glucose) | Pyruvate Kinase | Phosphorylation (via PKA) | Inactivation | Decreases production from glycolysis, shunts precursors to gluconeogenesis. justintimemedicine.comwikipedia.org |
| Pyruvate Dehydrogenase Complex (PDC) | Phosphorylation (via PDK) | Inactivation | Decreases conversion to Acetyl-CoA, conserving pyruvate for gluconeogenesis. justintimemedicine.com |
While this compound is a metabolite rather than a primary signaling molecule, its metabolic fate can trigger intracellular signaling cascades. Disruptions in mitochondrial pyruvate metabolism can act as a stress signal that activates pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. oup.com
Research in Drosophila has shown that when the function of the mitochondrial pyruvate carrier is lost in intestinal enterocytes, pyruvate cannot enter the mitochondria for oxidation. This disruption leads to increased lactate production, which acts as a stress signal. oup.com This metabolic stress activates the JNK pathway, leading to the production and secretion of cytokines. These cytokines then act on nearby intestinal stem cells, binding to their receptors and activating the canonical JAK/STAT signaling pathway, which in turn promotes stem cell proliferation to replace the metabolically compromised cells. oup.com In this context, the dysregulation of this compound metabolism non-autonomously modulates JAK/STAT signaling to maintain tissue homeostasis. oup.com The JAK-STAT pathway itself is a critical cascade where cytokines and growth factors activate JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of target gene expression. nih.govnih.gov
Mitochondrial Pyruvate Carrier (MPC) and Transport Regulation
The transport of this compound from the cytosol into the mitochondrial matrix is a critical control point, acting as the gatekeeper for its entry into the TCA cycle and oxidative phosphorylation. scirp.orgphysiology.org This transport is facilitated by the Mitochondrial Pyruvate Carrier (MPC). mdpi.com
The MPC is a protein complex embedded in the inner mitochondrial membrane. wms-site.comnih.gov The functional unit is a heterodimer composed of two subunits, MPC1 and MPC2. mdpi.comlu.se Both subunits are essential for the carrier's function. cam.ac.uk The transport process is driven by the proton gradient across the inner mitochondrial membrane. biorxiv.org
Regulation of the MPC is crucial for metabolic flexibility. While yeast can regulate pyruvate transport by expressing different MPC isoforms with varying kinetics, this mechanism is not conserved in mammals. biorxiv.orgnih.gov In mammals, MPC activity is modulated by:
Transcriptional Control: The expression levels of MPC1 and MPC2 can be altered in different tissues and in response to various physiological states.
Post-Translational Modification: The activity of the MPC can be regulated by modifications such as lysine (B10760008) acetylation. Studies have shown that acetylation of the MPC complex can modulate its pyruvate uptake capacity in neuronal cells, linking the cell's metabolic state to the rate of pyruvate transport. biorxiv.orgresearchgate.net
Dysfunction of the MPC can lead to a reliance on other fuel sources, such as fatty acids and amino acids, to feed the TCA cycle and has been implicated in various metabolic diseases. scirp.orgmdpi.com
| Component / Characteristic | Description |
|---|---|
| Location | Inner Mitochondrial Membrane (IMM). wms-site.comnih.gov |
| Structure | A heterodimer composed of MPC1 and MPC2 subunits. mdpi.comlu.se |
| Function | Transports this compound from the cytosol into the mitochondrial matrix. physiology.org |
| Driving Force | Proton gradient across the IMM. biorxiv.org |
| Regulation Mechanisms | Transcriptional control of MPC1/MPC2 expression and post-translational modifications (e.g., acetylation). biorxiv.orgresearchgate.net |
Pyruvic Acid in Pathophysiology and Disease Mechanisms
Cancer Metabolism and the Warburg Effect
A hallmark of many cancer cells is a profound alteration in their metabolism, famously described as the Warburg effect. This effect denotes the metabolic shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, even when oxygen is plentiful. wikipedia.orgnih.gov Pyruvic acid is central to this metabolic reprogramming.
Dysregulation of this compound Metabolism in Neoplasia
In normal, healthy cells under aerobic conditions, glucose is converted to this compound via glycolysis, and this this compound then enters the mitochondria to be oxidized in the tricarboxylic acid (TCA) cycle. imrpress.comnih.gov However, in many cancer cells, there is a significant dysregulation of this process. metwarebio.com The majority of pyruvate (B1213749) is diverted away from the mitochondria and is instead converted to lactate (B86563) in the cytoplasm by the enzyme lactate dehydrogenase A (LDH-A). imrpress.comdovepress.com This switch is a key feature of the Warburg effect. nih.govmetwarebio.com
Several factors contribute to this metabolic rerouting. The expression of genes for key enzymes is often altered. For instance, cancer cells frequently upregulate LDH-A, which favors the conversion of pyruvate to lactate. nih.gov Concurrently, the activity of the pyruvate dehydrogenase complex (PDC), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, is often suppressed. nih.gov This suppression is typically achieved by the overexpression of pyruvate dehydrogenase kinases (PDKs), which inactivate PDC. nih.govaacrjournals.org Furthermore, many cancer types show reduced expression or deletion of the mitochondrial pyruvate carrier (MPC), a protein complex essential for transporting pyruvate into the mitochondrial matrix. nih.govmdpi.com This impairment of pyruvate import into mitochondria effectively forces the cell to rely on its conversion to lactate. nih.gov
This compound as a Fuel for Tumor Proliferation and Biosynthesis
While diverting pyruvate to lactate seems energetically inefficient, it provides cancer cells with a distinct advantage for proliferation. The high rate of glycolysis allows for the rapid production of ATP and provides essential metabolic intermediates needed for the synthesis of biomass, such as nucleotides, lipids, and amino acids. wikipedia.orgmetwarebio.comcreative-proteomics.com By avoiding complete oxidation of glucose-derived carbons to CO2, cancer cells preserve these building blocks for anabolic processes. wikipedia.org
This compound and its derivatives serve as crucial substrates for these biosynthetic pathways. For example, acetyl-CoA derived from pyruvate is a fundamental precursor for the synthesis of fatty acids and cholesterol, which are vital for building new cell membranes in rapidly dividing cells. metwarebio.comcreative-proteomics.com Glycolytic intermediates derived from the pathway leading to pyruvate are also shunted into other pathways, like the pentose (B10789219) phosphate (B84403) pathway, which generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. creative-proteomics.com
Interestingly, a phenomenon known as the "reverse Warburg effect" has been observed in some tumor microenvironments. In this scenario, cancer-associated fibroblasts undergo aerobic glycolysis and secrete energy-rich metabolites like lactate and pyruvate. imrpress.com These metabolites are then taken up by the epithelial cancer cells and used as fuel for the mitochondrial TCA cycle, promoting efficient ATP production and enhancing their proliferative capacity. imrpress.com Some studies also suggest that hypoxic cancer cells can utilize exogenous pyruvate as an "oxygen surrogate" to help maintain redox balance and ATP levels, facilitating their survival and proliferation. oncotarget.com
Metabolic Reprogramming and Potential Therapeutic Targets
The unique metabolic wiring of cancer cells, centered on this compound, presents promising opportunities for therapeutic intervention. The goal of these targeted therapies is to exploit the metabolic dependencies of cancer cells to selectively inhibit their growth. aacrjournals.org Several key enzymes and transporters in this compound metabolism have been identified as potential targets.
Interactive Table: Therapeutic Targets in this compound Metabolism
| Target | Function | Therapeutic Strategy | Example Inhibitors |
|---|---|---|---|
| Lactate Dehydrogenase A (LDH-A) | Converts pyruvate to lactate. medchemexpress.com | Inhibition aims to reduce lactate production, decrease tumor progression, and increase oxidative stress. medchemexpress.combinasss.sa.cr | Oxamic acid, FX-11, GNE-140, Quercetin medchemexpress.combinasss.sa.crspandidos-publications.com |
| Pyruvate Dehydrogenase Kinase (PDK) | Inactivates the Pyruvate Dehydrogenase Complex (PDC), blocking pyruvate's entry into the TCA cycle. nih.govfrontiersin.org | Inhibition reactivates PDC, shifting metabolism from glycolysis to oxidative phosphorylation, which can induce apoptosis. nih.govfrontiersin.org | Dichloroacetate (B87207) (DCA) wikipedia.orgccnm.edu |
| Mitochondrial Pyruvate Carrier (MPC) | Transports pyruvate into the mitochondria. nih.govmdpi.com | For cancers with low MPC, re-expression can suppress the Warburg effect. For cancers reliant on MPC, inhibition is a potential strategy. nih.govoncotarget.com | UK5099 (inhibitor) oncotarget.com |
| Pyruvate Kinase M2 (PKM2) | Catalyzes the final step of glycolysis. Its less active dimeric form in cancer diverts glucose metabolites to biosynthesis. creative-proteomics.com | Targeting PKM2 can disrupt the balance between energy production and biosynthesis. creative-proteomics.commdpi.com | Shikonin, TEPP-46 |
Inhibitors of LDH-A, such as oxamic acid and FX-11, have been shown to reduce tumor proliferation and induce cell death. medchemexpress.combinasss.sa.cr Dichloroacetate (DCA), an inhibitor of PDK, can force cancer cells to shift back towards oxidative phosphorylation, leading to reduced tumor growth. wikipedia.orgfrontiersin.orgccnm.edu Targeting the MPC is another strategy; studies have shown that re-expressing MPC in cancer cells with low levels of the carrier can impair tumor growth. nih.govoncotarget.com
Metabolic Disorders
The central role of this compound in metabolism means its dysregulation is also implicated in metabolic disorders like diabetes mellitus and obesity.
Diabetes Mellitus and Glucose Homeostasis Impairment
In diabetes mellitus, impaired glucose metabolism leads to elevated levels of this compound. metwarebio.com This is often a consequence of insulin (B600854) resistance, where cells are unable to effectively take up and utilize glucose, leading to hyperglycemia. metwarebio.com In insulin-resistant states, the metabolism of pyruvate is shunted away from ATP generation via the TCA cycle and is instead directed towards gluconeogenesis (the production of new glucose), which further exacerbates hyperglycemia. nih.gov The activity of the pyruvate dehydrogenase complex (PDC) is often inhibited in diabetic conditions, partly due to the upregulation of PDK4, which reduces the conversion of pyruvate to acetyl-CoA for oxidation. e-dmj.orgplos.org Exogenous pyruvate has been studied for its potential to improve these metabolic alterations by stimulating depressed PDC activity and facilitating insulin secretion. crimsonpublishers.com
Obesity and Lipid Metabolism Alterations
This compound metabolism is also altered in obesity. It is a key intermediate in the conversion of carbohydrates into fatty acids. nih.gov Excess pyruvate, resulting from high carbohydrate intake, can be converted into acetyl-CoA, which is then used for de novo lipogenesis (the synthesis of fatty acids). metwarebio.com This contributes to the accumulation of fat and the development of obesity and related conditions like non-alcoholic fatty liver disease (NAFLD). metwarebio.comnih.gov In obesity, there is often a metabolic switch where fatty acids become a more dominant fuel source, which in turn suppresses carbohydrate oxidation, including the activity of pyruvate dehydrogenase. ahajournals.org Some studies have explored the use of pyruvate supplements, suggesting they may help reduce fat accumulation by altering energy expenditure, though the mechanisms are not fully understood. reliasmedia.comresearchgate.net
Table of Mentioned Compounds
Cardiovascular Diseases
Dysregulated this compound metabolism is a recognized feature in cardiovascular diseases, including heart failure. metwarebio.com These alterations contribute to impaired cardiac energy metabolism, mitochondrial dysfunction, and oxidative stress. metwarebio.com
In the context of heart failure (HF), a significant metabolic shift occurs in cardiomyocytes. nih.govnih.gov Healthy heart muscle is metabolically flexible, primarily using fatty acid oxidation for energy. nih.gov However, in the failing heart, there is a shift away from fatty acid oxidation towards an increased reliance on glycolysis that is uncoupled from pyruvate oxidation. nih.govoup.com This means that while glucose uptake and its breakdown to pyruvate (glycolysis) may be increased, the subsequent oxidation of this pyruvate in the mitochondria is decreased. oup.com
This uncoupling leads to pyruvate being preferentially converted to lactate in the cytoplasm rather than being transported into the mitochondria for efficient energy production via the TCA cycle. nih.govnih.gov The mitochondrial pyruvate carrier (MPC) is a key protein complex that facilitates the transport of pyruvate into the mitochondria. nih.gov Studies have shown that in chronic HF patients who recover with the help of a cardiac assist device, there is an associated increase in the myocardial expression of the MPC. nih.govnih.gov
Furthermore, genetic ablation of the MPC in both cell cultures and adult mouse hearts was sufficient to induce cardiac hypertrophy and heart failure. nih.govnih.gov Conversely, overexpressing the MPC was found to attenuate drug-induced hypertrophy in cardiomyocytes. nih.govnih.gov These findings highlight the critical role of the "pyruvate-lactate axis" in cardiac health and suggest that restoring the balance of pyruvate metabolism is a potential therapeutic target for heart failure. nih.govnih.gov
Ischemia-Reperfusion Injury and Cardiac Function
Ischemia-reperfusion (I/R) injury is a significant pathological condition that can cause substantial damage to the heart muscle. jci.org While reperfusion is essential to salvage ischemic tissue, the process itself can paradoxically lead to further injury. jci.org Research has explored the role of metabolic modulation in protecting the heart from I/R injury, with a focus on this compound.
Studies in isolated rat hearts have shown that this compound, along with aspartate, can protect against tissue injury and improve the recovery of contractile function after a period of ischemia and reperfusion. nih.gov This protective effect is linked to the ability of these substances to decrease the NADH/NAD+ ratio in the myocardium in a dose-dependent manner. nih.gov An increased NADH/NAD+ ratio is associated with postischemic cardiac dysfunction, and by lowering this ratio, this compound may limit the production of reactive oxygen species (ROS), a key contributor to reperfusion injury. nih.gov
More recent research highlights the importance of mitochondrial pyruvate metabolism in mitigating I/R injury. nih.gov Following I/R, the mitochondrial pyruvate carrier (MPC), which is necessary for pyruvate's entry into the mitochondria for oxidation, is found to be upregulated in the surviving heart muscle. nih.gov In experimental models where the MPC is absent in cardiomyocytes, there is an increase in cell death following I/R. jci.org This suggests that enhancing the transport of pyruvate into the mitochondria and promoting its oxidation is a crucial protective mechanism. jci.orgnih.gov A therapeutic strategy involving the inhibition of monocarboxylate transporter 4 (MCT4) at the time of reperfusion has been shown to redirect pyruvate towards mitochondrial oxidation. jci.orgnih.gov This approach led to the normalization of reactive oxygen species, mitochondrial membrane potential, and calcium levels, ultimately improving myocardial salvage and functional outcomes after I/R. jci.orgnih.gov
Another mitochondrial enzyme, pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate, has also been implicated in myocardial I/R injury. mdpi.com Studies have observed a significant decrease in PC expression during myocardial I/R in a mouse heart transplantation model. mdpi.com This downregulation of PC suggests a potential role for this enzyme in the pathophysiology of I/R injury. mdpi.com
| Study Focus | Key Findings | Implication | Reference |
|---|---|---|---|
| Modulation of cytosolic NADH/NAD+ ratio by pyruvate and aspartate | Pyruvate and aspartate protected against tissue injury and improved contractile function after reperfusion. They effectively decreased the tissue and cytosolic NADH/NAD+ ratio. | Decreasing the NADH/NAD+ ratio with this compound is a protective mechanism against ischemic myocardium. | nih.gov |
| Role of the mitochondrial pyruvate carrier (MPC) and MCT4 inhibition | Inhibition of MCT4 at reperfusion redirected pyruvate to mitochondrial oxidation, normalized ROS and mitochondrial function, and improved myocardial salvage. | Enhancing mitochondrial pyruvate metabolism is a promising therapeutic strategy to mitigate I/R injury. | jci.orgnih.gov |
| Role of Pyruvate Carboxylase (PC) | PC expression was significantly decreased during myocardial I/R. | PC may play a role in the pathophysiology of myocardial I/R injury. | mdpi.com |
Liver Diseases and Hepatic Metabolic Dysfunction
Dysregulation of this compound metabolism is increasingly recognized as a key factor in the pathogenesis of various liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC). metwarebio.commdpi.com The liver is a central organ for glucose metabolism, and alterations in pathways involving pyruvate can contribute to hepatic steatosis, inflammation, and fibrosis. metwarebio.comfrontiersin.org
In conditions like MASLD, there is an increase in the activity of glycolytic enzymes, leading to enhanced glycolysis and consequently higher levels of pyruvate. mdpi.com This excess pyruvate can be shunted into several metabolic pathways that promote liver damage. One major pathway is its conversion to acetyl-CoA, a primary substrate for de novo lipogenesis (DNL), the process of synthesizing fatty acids. mdpi.com The increased availability of pyruvate-derived acetyl-CoA, along with a glycerol (B35011) backbone, contributes to the abnormal accumulation of triglycerides in hepatocytes, a hallmark of MASLD. mdpi.com
Alternatively, pyruvate can be converted to lactate. mdpi.com Elevated lactate levels can stimulate the uptake of free fatty acids by liver cells and promote the expression of genes involved in lipogenesis. mdpi.com The metabolic shift towards glycolysis and lactate production is often a consequence of mitochondrial dysfunction, which impairs the normal oxidative phosphorylation of pyruvate. frontiersin.org This metabolic reprogramming forces liver cells to rely more heavily on glycolysis for energy, further exacerbating the conditions that lead to liver disease progression from simple steatosis to more severe forms like steatohepatitis. frontiersin.org
| Liver Condition | Alteration in Pyruvate Metabolism | Pathophysiological Consequence | Reference |
|---|---|---|---|
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Enhanced glycolysis leading to increased pyruvate levels. | Increased pyruvate is converted to acetyl-CoA for de novo lipogenesis and to lactate, promoting hepatic steatosis and inflammation. | metwarebio.commdpi.comfrontiersin.org |
| Hepatocellular Carcinoma (HCC) | Dysregulated pyruvate metabolism is implicated in the progression to HCC. | Targeting pyruvate metabolism pathways is a potential therapeutic strategy. | metwarebio.com |
Mitochondrial Diseases and Inborn Errors of Metabolism
This compound is a critical intermediate metabolite that connects carbohydrate metabolism to the mitochondrial respiratory chain. mayocliniclabs.comtestcatalog.orgtestcatalog.org Consequently, abnormalities in its metabolism are central to the pathophysiology of several mitochondrial diseases and inborn errors of metabolism.
While the level of this compound alone has limited clinical utility, its ratio to lactate (L:P ratio) is a valuable diagnostic tool for investigating suspected mitochondrial disorders. mayocliniclabs.comtestcatalog.orgthekingsleyclinic.com This ratio reflects the balance between cytosolic and mitochondrial redox states. nih.gov The L:P ratio is particularly helpful in the evaluation of patients with neurological dysfunction, regardless of whether their blood lactate levels are elevated or normal. mayocliniclabs.comnih.gov
| L:P Ratio | Associated Condition | Typical Value | Reference |
|---|---|---|---|
| Elevated | Respiratory Chain Complex Disorders, TCA Cycle Disorders, Pyruvate Carboxylase Deficiency | > 20 | mayocliniclabs.comhealthmatters.iomarshfieldlabs.orguiowa.edu |
| Low | Pyruvate Dehydrogenase Complex (PDHC) Deficiency | < 10 | mayocliniclabs.comhealthmatters.iomarshfieldlabs.orguiowa.edu |
| Normal | Can be seen in some mitochondrial disorders or other conditions. | - | mayocliniclabs.commarshfieldlabs.orguiowa.edu |
Pyruvate dehydrogenase complex (PDC) deficiency is one of the most common neurodegenerative disorders linked to abnormal mitochondrial metabolism. medscape.com The PDC is a multi-enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the TCA cycle. nih.govmhmedical.com A deficiency in this complex leads to a metabolic block, causing pyruvate to be shunted into alternative pathways, primarily its conversion to lactic acid and alanine (B10760859). medscape.com
This results in a buildup of lactic acid in the body (lactic acidosis) and a diminished capacity for cellular energy production, particularly affecting the brain which relies heavily on glucose oxidation. mhmedical.commedlineplus.gov The clinical presentation of PDC deficiency can be broad, ranging from severe, life-threatening lactic acidosis in newborns to later-onset neurological problems like developmental delay, hypotonia, seizures, and ataxia. mayocliniclabs.commedscape.commedlineplus.govnih.gov The most common form of PDC deficiency is caused by mutations in the PDHA1 gene and is inherited in an X-linked manner. nih.govmhmedical.comnih.gov
Pyruvate carboxylase (PC) deficiency is a rare, inherited autosomal recessive disorder that impairs the body's ability to produce glucose from non-carbohydrate sources (gluconeogenesis) and to replenish intermediates of the TCA cycle (anaplerosis). medscape.comwikipedia.orgorpha.net The PC enzyme converts pyruvate to oxaloacetate, a key substrate for both of these pathways. mdpi.commedscape.com
The deficiency leads to a buildup of lactic acid and ammonia (B1221849) in the blood. wikipedia.orgmedlineplus.gov The lack of oxaloacetate stalls the TCA cycle and gluconeogenesis, leading to a severe energy deficit. medscape.com This primarily affects the nervous system, causing symptoms such as developmental delay, poor muscle tone, seizures, and failure to thrive. medscape.commetabolicsupportuk.org There are several types of PC deficiency with varying severity. The most severe form, Type B, presents in the neonatal period with severe lactic acidosis and neurological problems, and is often fatal within the first few months of life. wikipedia.orgmedlineplus.govmetabolicsupportuk.org
Disorders of the mitochondrial respiratory chain, also known as the electron transport chain (ETC), are a group of conditions caused by defects in the final stage of cellular respiration. mdpi.com These defects impair the oxidation of NADH and FADH2, leading to a backup of reducing equivalents and an inability to produce sufficient ATP. mdpi.com
A key biochemical marker for these disorders is an elevated lactate level, resulting from the impaired mitochondrial utilization of pyruvate. mdpi.com When pyruvate cannot be efficiently oxidized, it is converted to lactate, leading to an elevated lactate-to-pyruvate (L:P) ratio, which is often greater than 20. mayocliniclabs.comhealthmatters.iomarshfieldlabs.org This elevated ratio is a strong indicator of a respiratory chain defect, although it can also be seen in other conditions like pyruvate carboxylase deficiency. mayocliniclabs.comhealthmatters.iomarshfieldlabs.org The clinical manifestations of respiratory chain disorders are highly variable, often affecting multiple organ systems, particularly those with high energy demands like the brain and muscles. mayocliniclabs.comtestcatalog.org
Systemic Conditions
Sepsis and Metabolic Reprogramming
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, induces profound alterations in systemic metabolism. nih.govmdpi.com this compound stands at a critical metabolic crossroads in the pathophysiology of sepsis. Under normal physiological conditions, pyruvate, the end product of glycolysis, is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDHC). frontiersin.orgmdpi.com This process links glycolysis to the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation, the primary pathway for ATP production.
In sepsis, a significant metabolic shift occurs, moving from efficient aerobic respiration to a state dominated by anaerobic glycolysis, a phenomenon sometimes referred to as the Warburg effect or metabolic reprogramming. frontiersin.orgembopress.orgfrontiersin.org A key event in this reprogramming is the inactivation and downregulation of the PDHC. mdpi.comfrontiersin.org This inhibition is partly mediated by pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate the PDHC. mdpi.com The activity of PDKs can be stimulated by inflammatory mediators and hypoxia-inducible factor 1α (HIF-1α), a key transcription factor activated during sepsis that upregulates glycolytic enzymes. mdpi.com
With the PDHC inhibited, the entry of pyruvate into the TCA cycle is blocked. mdpi.comfrontiersin.org This leads to the accumulation of cytosolic pyruvate, which is then preferentially converted to lactate by lactate dehydrogenase (LDH) to regenerate the NAD+ needed to sustain the high glycolytic rate. nih.gov This metabolic switch results in several key pathophysiological consequences:
Lactic Acidosis : The overproduction of lactate leads to its accumulation in the blood, a hallmark of sepsis that correlates with disease severity and mortality. mdpi.com
Impaired Energy Production : While anaerobic glycolysis provides a rapid source of ATP, it is far less efficient than oxidative phosphorylation. The downregulation of PDHC contributes to disturbances in energy metabolism by impairing the mitochondria's capacity for energy production. frontiersin.org
Aggravation of Inflammation : The metabolic shift is not merely a consequence of inflammation but also a driver. Lactate itself can act as a pro-inflammatory metabolite, and the reliance on glycolysis is essential for the activation and function of various immune cells, including macrophages and dendritic cells. frontiersin.orgfrontiersin.org
Research has also identified other enzymes in pyruvate metabolism that are dysregulated during sepsis. Pyruvate kinase M2 (PKM2), which catalyzes the final step in glycolysis, is induced by lipopolysaccharide (LPS) stimulation. embopress.org Elevated serum PKM2 levels have been observed in sepsis patients and correlate with disease severity, suggesting it could be a potential prognostic biomarker. nih.gov
Table 1: Research Findings on this compound Metabolism in Sepsis
| Finding | Description | Reference(s) |
| PDHC Inactivation | The pyruvate dehydrogenase complex (PDHC), which converts pyruvate to acetyl-CoA, is inhibited during sepsis. frontiersin.org This blocks the entry of pyruvate into the TCA cycle, forcing a shift to anaerobic glycolysis. mdpi.comfrontiersin.org This inactivation is a critical node in the metabolic reprogramming of sepsis. frontiersin.org | mdpi.comfrontiersin.org |
| Shift to Anaerobic Glycolysis | Sepsis is characterized by a metabolic shift from mitochondrial oxidative phosphorylation towards aerobic glycolysis as the primary, though less efficient, source of ATP. nih.govresearchgate.net This is the primary metabolic pathway in sepsis. frontiersin.org | nih.govfrontiersin.orgresearchgate.net |
| Lactate Accumulation | The inhibition of PDHC leads to the conversion of excess pyruvate into lactate. nih.gov Elevated blood lactate levels are a key biomarker for sepsis severity and prognosis. mdpi.com | nih.govmdpi.com |
| Role of HIF-1α | Hypoxia-inducible factor 1α (HIF-1α) is activated in sepsis and is a primary mediator of the glycolytic shift. mdpi.com It regulates the expression of genes for several enzymes involved in glycolysis, including lactate dehydrogenase and pyruvate dehydrogenase kinase. mdpi.com | mdpi.com |
| Inflammatory Feedback Loop | The metabolic reprogramming and subsequent lactate production contribute to the inflammatory response. frontiersin.org Lactate can modulate macrophage polarization and increase the production of pro-inflammatory factors. frontiersin.org | frontiersin.org |
Traumatic Brain Injury (TBI) and Cerebral Metabolism
Following a traumatic brain injury (TBI), the brain's delicate metabolic balance is severely disrupted. The initial phase after injury is often characterized by a surge in glucose utilization, a state known as hyperglycolysis, which is followed by a more prolonged period of cerebral metabolic depression. mdpi.comnih.govescholarship.org this compound is central to these post-traumatic metabolic derangements.
A critical feature of TBI pathophysiology is the uncoupling of glycolysis from mitochondrial oxidative phosphorylation. researchgate.net Even when oxygen levels are normal, the injured brain demonstrates increased glycolytic flux, converting glucose to pyruvate at a high rate. mdpi.com However, the capacity to oxidize this pyruvate in the mitochondria is impaired. nih.gov This impairment is largely due to the reduced activity and expression of the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme that converts pyruvate to acetyl-CoA for entry into the TCA cycle. mdpi.commdpi.com Oxidative damage to the PDH complex is believed to be a key factor in its dysfunction after TBI. mdpi.com
This disruption leads to an accumulation of pyruvate in the cytosol, which is then shunted towards lactate production via lactate dehydrogenase. The consequence is a significant increase in the lactate/pyruvate ratio (LPR) in the brain's extracellular fluid. mdpi.comfrontiersin.org An elevated LPR is a well-established marker of metabolic crisis and is strongly associated with mitochondrial dysfunction and unfavorable clinical outcomes in TBI patients. frontiersin.orgcam.ac.ukcam.ac.uk
Advanced imaging techniques, such as magnetic resonance spectroscopic imaging (MRSI) with hyperpolarized [1-¹³C]pyruvate, have provided direct, non-invasive insights into these metabolic shifts in real-time. researchgate.netnih.govnih.gov Studies using this technology in both animal models and human patients have demonstrated key metabolic changes at the site of injury:
Reduced Bicarbonate Production : The conversion of hyperpolarized [1-¹³C]pyruvate to ¹³C-bicarbonate is a direct measure of PDH activity. A consistent finding in TBI is a significant reduction in the ¹³C-bicarbonate signal, confirming impaired PDH function and a decrease in aerobic respiration. researchgate.netnih.govmdpi.com
Increased Lactate Production : In some cases, particularly in the acute phase, a corresponding increase in the ¹³C-lactate signal is observed, reflecting the shunting of pyruvate away from mitochondrial oxidation and towards anaerobic glycolysis. researchgate.netresearchgate.net
These findings collectively indicate that a primary metabolic defect after TBI is an impairment in mitochondrial pyruvate metabolism, forcing a reliance on less efficient glycolysis and leading to the accumulation of lactate. nih.govresearchgate.net This energy crisis contributes significantly to the secondary injury cascade, including neuronal loss and long-term neurological deficits. nih.govaginganddisease.org
Table 2: Research Findings on this compound Metabolism in TBI
| Finding | Description | Reference(s) |
| PDH Complex Impairment | Following TBI, the activity of the pyruvate dehydrogenase (PDH) complex is significantly reduced. mdpi.commdpi.com This dysfunction limits the conversion of pyruvate to acetyl-CoA, thereby disconnecting glycolysis from the TCA cycle and mitochondrial respiration. mdpi.commdpi.com | mdpi.commdpi.com |
| Elevated Lactate/Pyruvate Ratio (LPR) | The impaired mitochondrial utilization of pyruvate leads to its conversion to lactate, causing a characteristic elevation in the LPR. mdpi.com An LPR greater than 25 is considered a marker of metabolic crisis and mitochondrial dysfunction, correlating with poor clinical outcomes. frontiersin.org | mdpi.comfrontiersin.org |
| Hyperpolarized Pyruvate Imaging | Imaging with hyperpolarized [1-¹³C]pyruvate reveals a significant decrease in the production of ¹³C-bicarbonate in the injured brain hemisphere, directly indicating reduced PDH activity. nih.govmdpi.com An increased lactate signal is also often observed. researchgate.net These changes can be detected even in cases of mild TBI without anatomical damage visible on standard scans. researchgate.netnih.gov | researchgate.netnih.govnih.govmdpi.com |
| Metabolic Depression | While the immediate post-injury phase can involve a spike in glucose use (hyperglycolysis), it is typically followed by a sustained period of generalized cerebral metabolic depression. nih.govescholarship.org This state is linked to mitochondrial dysfunction and contributes to neuronal injury. nih.gov | nih.govescholarship.org |
| Neuroprotective Potential of Exogenous Pyruvate | In experimental TBI models, the administration of pyruvate compounds has been shown to attenuate cerebral metabolic depression and reduce neuronal loss in brain regions like the cortex and hippocampus. nih.govescholarship.org This suggests that providing pyruvate as an alternative energy substrate can help bypass the impaired glycolytic pathway and support mitochondrial function. aginganddisease.org | nih.govescholarship.orgaginganddisease.org |
Analytical Methodologies for Pyruvic Acid Quantification
Spectrophotometric and Enzymatic Assays
Spectrophotometric and enzymatic assays are foundational techniques for pyruvic acid quantification, valued for their simplicity and cost-effectiveness.
Lactate (B86563) Dehydrogenase (LDH) Coupled Assays
Lactate dehydrogenase (LDH) coupled assays are a common and well-established method for determining this compound concentrations. nih.govabcam.com The principle of this assay is based on the enzymatic activity of LDH, which catalyzes the reversible conversion of pyruvate (B1213749) to lactate. nih.gov In the presence of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), LDH reduces this compound to lactic acid. tandfonline.com The rate of this reaction is directly proportional to the concentration of this compound. The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. nih.govtandfonline.com
This method can be adapted for various sample types, including serum, plasma, and tissue extracts. nih.gov The assay's reliability depends on the specificity of the LDH enzyme and the accurate measurement of the change in NADH concentration. While generally robust, potential interference from other substances that absorb at 340 nm should be considered and controlled for.
Colorimetric Detection Principles
Colorimetric assays offer a straightforward and widely used approach for this compound quantification. These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being directly proportional to the amount of this compound present in the sample. msesupplies.comassaygenie.com
One common principle involves the reaction of this compound with a chromogenic agent, such as 2,4-dinitrophenylhydrazine, in an alkaline solution to produce a reddish-brown product. msesupplies.comassaygenie.com The absorbance of this colored product is then measured using a spectrophotometer, typically at a wavelength of around 505 nm. msesupplies.comassaygenie.comelabscience.com The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of this compound. assaygenie.com These assays are available as commercial kits and are suitable for various biological samples, including serum, plasma, and tissue homogenates. msesupplies.comassaygenie.com
| Parameter | Value |
| Detection Method | Colorimetric |
| Sample Types | Serum, plasma, tissue |
| Detection Range | 0.006-2.0 μmol/mL msesupplies.com |
| Analytical Sensitivity | 0.006 μmol/mL msesupplies.com |
| Wavelength | 505 nm msesupplies.comassaygenie.com |
Chromatographic Techniques
Chromatographic techniques provide high specificity and sensitivity for the quantification of this compound, allowing for its separation from other potentially interfering compounds in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a powerful and widely adopted method for the precise quantification of this compound. google.com This technique, particularly using a reversed-phase (RP-HPLC) approach, allows for the separation of this compound from other components in a sample mixture. nih.govtandfonline.com The quantification is achieved by measuring the absorbance of the eluted this compound at a specific wavelength, often around 205 nm or 220 nm. nih.govtandfonline.com
The method has been successfully applied to various samples, including fermentation broths, wine, and biological samples like sweat and plasma. google.comnih.gov The use of a phosphate (B84403) buffer eluent system has been shown to provide good precision and accuracy. tandfonline.com For complex samples like onion extracts, a solid-phase extraction (SPE) step can be employed for sample clean-up and concentration, leading to more accurate quantitative measurements. tandfonline.com
| Parameter | Value |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detector | UV Detector |
| Wavelength for Detection | 205 nm, 220 nm nih.govtandfonline.com |
| Linear Range (Lactate/Pyruvate in sweat) | 0.003-1 mM (Pyruvate) nih.gov |
| Limit of Detection (Lactate/Pyruvate in sweat) | 0.001 mM (Pyruvate) nih.gov |
| Limit of Detection (Onion Extract) | 11.03 ng/mL tandfonline.com |
| Limit of Quantitation (Onion Extract) | 33.41 ng/mL tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Quantification
For highly specific and sensitive targeted quantification of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. creative-proteomics.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. nih.gov It allows for the absolute quantification of this compound, often using isotope-labeled internal standards to ensure high accuracy. creative-proteomics.comresearchgate.net
LC-MS/MS methods can achieve sub-nanomolar sensitivity, making them suitable for trace-level analysis in complex biological matrices such as serum, plasma, and cell extracts. creative-proteomics.com The use of multiple reaction monitoring (MRM) enhances the specificity of detection. nih.govresearchgate.net To improve chromatographic retention and sensitivity, derivatization of keto acids, including this compound, with reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime is often employed. researchgate.net This methodology is crucial for metabolic pathway profiling, where the simultaneous detection of this compound and other key metabolites is required. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling and Isotope Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly reproducible technique for the metabolic profiling of small, volatile molecules, including this compound. plos.orgnih.govresearchgate.net Due to the low volatility of primary metabolites like this compound, a derivatization step is necessary to make them suitable for GC analysis. nih.gov Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). plos.orgnih.gov
GC-MS is particularly valuable for stable isotope tracing studies, where organisms or cells are fed with isotope-labeled substrates (e.g., ¹³C-labeled glucose or pyruvate). By analyzing the mass shifts in this compound and other metabolites, researchers can trace the flow of atoms through metabolic pathways, providing deep insights into metabolic flux. creative-proteomics.com The single-ion monitoring (SIM) mode in GC-MS offers high sensitivity and selectivity for determining energy metabolites related to glycolysis and the tricarboxylic acid (TCA) cycle. plos.orgnih.gov This makes GC-MS a powerful tool for studying metabolic reprogramming in various physiological and pathological states.
Electrophoretic Methods: Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) stands out as a powerful separation technique for the analysis of small organic acids like this compound. creative-proteomics.com Its advantages include high resolution, minimal sample consumption, and the ability for multi-analyte detection, which allows for the simultaneous analysis of this compound alongside other organic acids. creative-proteomics.comresearchgate.net This makes CE particularly useful in research and quality control for monitoring biochemical pathways and fermentation processes. creative-proteomics.com
Different detection methods can be coupled with CE for this compound quantification. Direct UV detection is a common approach, where this compound is measured at wavelengths around 200 nm. ceu.es For instance, a method using a phosphate-based carrier electrolyte with direct UV detection at pH 6.5 has been described for analyzing organic acids in wine. researchgate.net Another approach involves indirect UV detection. kirj.ee Furthermore, CE can be combined with amperometric detection, which involves an oximation reaction between this compound and hydroxylamine, followed by the sensitive detection of excess hydroxylamine. nih.gov This indirect method has demonstrated a detection limit for this compound of 3.88 x 10⁻⁷ mol/L. nih.gov
CE has been successfully applied to determine this compound in various biological matrices, including rat plasma and spent culture media from human-assisted reproduction. nih.govnih.gov In the analysis of rat plasma, a capillary zone electrophoresis method was optimized to measure this compound and other low-molecular-mass organic acids. ceu.es For the analysis of spent culture media, a CE method with contactless conductivity detection was developed, requiring only 2 μL of the medium and achieving a limit of detection of 0.03 μM for pyruvate. nih.govmuni.cz
Sample Preparation for Biological Matrices
The analysis of this compound in biological samples such as blood, plasma, and tissue lysates is often complicated by the presence of proteins and enzymes that can interfere with the assay. aatbio.com Therefore, deproteinization is a crucial and necessary step in the sample preparation workflow. aatbio.comnih.gov
Several methods are employed for protein removal, with precipitation being a common strategy.
Acid Precipitation: Trichloroacetic acid (TCA) and perchloric acid (PCA) are frequently used protein precipitants. aatbio.comnih.gov For instance, a common procedure involves adding cold TCA to a protein sample, followed by vortexing and incubation on ice. aatbio.com After centrifugation, the deproteinized supernatant is collected for analysis. aatbio.com Similarly, 8% perchloric acid is used to deproteinize whole blood samples for pyruvate analysis. nih.govaruplab.com It is often recommended to neutralize the sample after acid precipitation. aatbio.com
Organic Solvent Precipitation: Acetonitrile (B52724) is another effective deproteinizing agent. google.com In one method, plasma samples are mixed with acetonitrile (1:1, v/v) to precipitate proteins. ceu.es A study comparing different methods found that acetonitrile was a better precipitating agent than methanol. google.com
Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique, also known as "salting out," uses high concentrations of ammonium sulfate to precipitate proteins. researchgate.net While it is a widely used method for protein fractionation, its specific application for this compound sample preparation is less detailed in the provided context compared to acid and organic solvent precipitation. researchgate.netkpru.ac.th
The choice of deproteinization method can depend on the subsequent analytical technique. For example, while protein precipitation is simple and offers high recovery rates, it can sometimes lead to matrix effects in sensitive techniques like LC-MS/MS. google.com
The stability of this compound in biological samples is a critical factor that must be carefully managed to ensure accurate quantification. This compound is known to be unstable, and its concentration can change depending on storage conditions and the time elapsed before analysis. researchgate.net
Temperature and Time: Studies have shown that the storage temperature of whole blood samples before deproteinization significantly impacts pyruvate levels. When whole blood samples were kept at 4°C, pyruvate levels decreased significantly over time, with losses ranging from 37.8% to 62.2%. nih.gov In contrast, pyruvate levels in samples stored at room temperature remained relatively constant for up to three hours before a notable increase was observed. nih.gov Once deproteinized, the supernatant containing pyruvate showed no significant difference in concentration when stored at either room temperature or 4°C. nih.gov However, another source indicates that this compound can decrease by 50% in whole blood at 4°C after 12 hours and by more than 8% in deproteinized blood at -20°C after 25 days. researchgate.net For long-term storage, deproteinized samples in TCA may be kept at -70°C for up to a month. aatbio.com
Interference: Several factors can interfere with the accurate measurement of this compound.
Hemolysis: Hemolysis, the rupture of red blood cells, can cause a significant increase in the measured pyruvate concentration. nih.gov One study reported a 33.7% increase in pyruvate levels due to hemolysis. nih.gov Therefore, hemolyzed samples should not be used for blood pyruvate assays. nih.gov
Endogenous Substances: Biological samples contain numerous endogenous compounds that can potentially interfere with the analysis. For example, in rat blank plasma, endogenous this compound was found to interfere with its own content determination. google.com
Other Metabolites: In certain analytical methods, other organic acids or metabolites may have similar properties to this compound, leading to potential interference. For instance, in ion chromatography, α-ketoglutarate and this compound have similar retention values and are not easily separated. researchgate.net
Medications and Other Substances: Certain drugs and substances can affect this compound levels. Anabolic steroids, androgens, and prolonged use of aspirin, among others, may cause an increase in its activity. labtest.com.br High levels of bilirubin (B190676) and triglycerides can also lead to falsely increased results in some assays. labtest.com.br
To mitigate these issues, it is crucial to follow strict sample collection and preparation protocols. This includes immediate deproteinization of blood samples, avoiding hemolysis, and being aware of potential interfering substances. nih.govaruplab.com The use of internal standards can also help to identify and correct for interfering substances. libios.fr
Applications in Metabolic Research and Clinical Diagnostics
The quantification of this compound is of significant importance in both metabolic research and clinical diagnostics, providing valuable insights into cellular energy metabolism and the pathophysiology of various diseases. creative-proteomics.comontosight.ai
Metabolic Research: In metabolic research, this compound analysis is crucial for investigating fundamental biochemical pathways such as glycolysis and the Krebs cycle. creative-proteomics.comcreative-proteomics.com It allows researchers to study the effects of drugs, nutritional interventions, and genetic modifications on cellular energy production and redox balance. creative-proteomics.com For example, this compound levels are monitored in biotechnological research to oversee fermentation processes. creative-proteomics.com Furthermore, hyperpolarized [1-¹³C]pyruvate is used in advanced imaging techniques like MRI to visualize real-time metabolism in cancer and brain injury research. clinicaltrials.eu
Clinical Diagnostics: In the clinical setting, the measurement of this compound, often in conjunction with lactic acid to determine the lactate-to-pyruvate (L:P) ratio, serves as a valuable biomarker for a range of metabolic disorders. uiowa.edumayocliniclabs.com
Mitochondrial Disorders: An elevated L:P ratio can be indicative of inherited disorders of the mitochondrial respiratory chain complex, while a low ratio may suggest a defect in the pyruvate dehydrogenase complex. uiowa.edumayocliniclabs.comportlandpress.com
Other Metabolic Diseases: Elevated levels of this compound in urine can be a diagnostic marker for conditions like pyruvate dehydrogenase complex deficiency and diabetes. ontosight.ai
Cancer Diagnosis and Monitoring: this compound and its related enzyme, pyruvate kinase M2 (PKM2), are being investigated as potential biomarkers for various cancers, including biliary tract carcinoma and head and neck cancers. biomedres.usmedpharmareports.com Changes in pyruvate metabolism, observed through imaging, could potentially predict tumor response to treatment. clinicaltrials.eu
Acute Kidney Injury (AKI): Pyruvate kinase M2 (PKM2) excreted in the urine is being explored as a sensitive and early biomarker for AKI, potentially allowing for detection before significant structural kidney damage occurs. d-nb.info
Heart Failure: Increased plasma levels of PK-M2 have been associated with the severity and prognosis of heart failure. ahajournals.org
Assisted Reproduction: The concentration of pyruvate in the culture medium of embryos is being studied as a potential biomarker for assessing embryo viability in in vitro fertilization procedures. nih.gov
The table below summarizes some of the key clinical applications of this compound measurement.
| Clinical Area | Application | Key Findings/Significance | Citations |
| Metabolic Disorders | Diagnosis of mitochondrial diseases | Elevated Lactate:Pyruvate ratio may indicate respiratory chain disorders; low ratio suggests pyruvate dehydrogenase complex defects. | uiowa.edumayocliniclabs.comportlandpress.com |
| Oncology | Cancer biomarker and treatment response | Pyruvate kinase M2 (PKM2) is a potential biomarker for various cancers. Hyperpolarized pyruvate imaging may predict tumor response. | clinicaltrials.eubiomedres.usmedpharmareports.com |
| Nephrology | Early detection of Acute Kidney Injury (AKI) | Urinary pyruvate kinase M2 (PKM2) shows promise as an early, noninvasive biomarker for AKI. | d-nb.info |
| Cardiology | Diagnosis and prognosis of Heart Failure | Elevated plasma PK-M2 levels are associated with the severity and adverse outcomes in heart failure patients. | ahajournals.org |
| Reproductive Medicine | Assessment of embryo viability | Pyruvate levels in culture media may serve as a biomarker for selecting viable embryos in assisted reproduction. | nih.gov |
Therapeutic and Pharmacological Applications of Pyruvic Acid and Its Derivatives
Antioxidant and Reactive Oxygen Species Scavenging Properties
Pyruvic acid and its related compounds demonstrate significant antioxidant capabilities, largely attributed to their direct action as free radical scavengers. researchgate.net This activity is a cornerstone of their protective effects against cellular damage.
The primary antioxidant mechanism of this compound involves its ability to directly neutralize reactive oxygen species (ROS). researchgate.net A key reaction is the nonenzymatic oxidative decarboxylation that occurs when this compound interacts with hydrogen peroxide (H₂O₂), effectively inactivating the oxidant and producing acetate, carbon dioxide, and water. researchgate.netmdpi.com This direct scavenging is a crucial defense mechanism against oxidative insults. researchgate.net
Beyond hydrogen peroxide, this compound and its derivatives effectively scavenge other harmful ROS. researchgate.net Studies using chemiluminescence and spectrophotometry have demonstrated their ability to inhibit superoxide (B77818) anion radicals and hydroxyl radicals in a dose-dependent manner. researchgate.net For instance, ethyl pyruvate (B1213749) has shown a high potency in scavenging superoxide anion radicals. researchgate.net This direct scavenging of multiple ROS types underscores the comprehensive antioxidant nature of these compounds. researchgate.net
The α-ketoacid structure of pyruvate is fundamental to its antioxidant properties, enabling it to directly neutralize peroxides. nih.gov This chemical reactivity allows it to act as a potent scavenger in various biological contexts. frontiersin.orgnih.gov
Inhibitory Concentrations (IC50) of this compound and Derivatives Against Reactive Oxygen Species
This table summarizes the IC50 values, representing the concentration of a compound required to inhibit a specific biological process by 50%. Lower values indicate higher potency.
| Compound | Reactive Oxygen Species | IC50 Value (mM) | Source |
|---|---|---|---|
| This compound (PA) | Superoxide Anion Radical | 69.2 ± 5.2 | researchgate.net |
| Ethyl Pyruvate (EP) | Superoxide Anion Radical | 0.0197 ± 0.002 | researchgate.net |
| This compound (PA) | Luminol + H₂O₂ System | 1.71 ± 0.12 | researchgate.net |
| Ethyl Pyruvate (EP) | Luminol + H₂O₂ System | 3.85 ± 0.21 | researchgate.net |
| Sodium Pyruvate (SP) | Luminol + H₂O₂ System | 22.91 ± 1.21 | researchgate.net |
| Sodium Pyruvate (SP) | Hydroxyl Radical | 33.2 ± 0.3 | researchgate.net |
| Ethyl Pyruvate (EP) | Hydroxyl Radical | 116.1 ± 6.2 | researchgate.net |
| This compound (PA) | Hydroxyl Radical | 168.2 ± 6.2 | researchgate.net |
By neutralizing free radicals, this compound effectively protects against oxidative stress and its downstream consequences, such as lipid peroxidation. consensus.app Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects. This compound helps to mitigate this imbalance. consensus.appaspireskin.co.uk
Research has shown that this compound can substantially attenuate the peroxidative degradation of lipids. karger.com In studies on retinal tissue exposed to ROS, this compound was found to inhibit the increase in malonaldehyde, a key indicator of lipid peroxidation. karger.com Similarly, in models of hemorrhagic shock and cardioplegic arrest, pyruvate administration suppressed the formation of 8-isoprostane, another marker of lipid peroxidation. researchgate.netnih.gov This protective effect extends to maintaining the integrity of endogenous antioxidant systems. For example, pyruvate helps to preserve the levels and redox state of glutathione, a critical intracellular antioxidant, during reperfusion events. karger.comnih.gov
Neuroprotective Effects
This compound and its derivatives exhibit significant neuroprotective properties, shielding neuronal cells from various insults and injuries. nih.govfrontiersin.org These effects are closely linked to both its antioxidant actions and its role in cellular energy metabolism.
Pyruvate has been shown to be effective in preventing neuronal cell death in a wide range of experimental models. researchgate.netnih.gov It can protect neuronal cells from the toxicity induced by hydrogen peroxide, β-amyloid, and mitochondrial toxins. nih.gov In cultured striatal neurons, pyruvate strongly protected against cell death caused by both externally added H₂O₂ and endogenously produced H₂O₂. jneurosci.org
Studies have demonstrated that pyruvate administration can reduce neuronal loss and cognitive impairment in animal models of severe hypoglycemia and Alzheimer's disease. researchgate.netnih.gov Furthermore, a combination treatment of pyruvate with dichloroacetic acid showed protective effects against seizure-associated hippocampal neuronal cell death. mdpi.com The derivative, ethyl pyruvate, has also been found to attenuate kainic acid-induced neuronal cell death in the mouse hippocampus and reduce cortical apoptotic cell death after traumatic brain injury. ingentaconnect.comwindows.net
A key mechanism underlying pyruvate's neuroprotective effects is its ability to protect mitochondria, the primary site of energy production and a major source of oxidative stress in cells. nih.govnih.gov Pyruvate protects neuronal cells through its antioxidant actions specifically on mitochondria. nih.gov
In human neuroblastoma cells, pyruvate was found to suppress superoxide production by submitochondrial particles and attenuate the collapse of the mitochondrial membrane potential induced by oxidative stress. nih.govnih.gov The collapse of this potential is a critical step in the apoptotic pathway. Furthermore, this compound has been shown to prevent Cu²⁺/Zn²⁺-induced neurotoxicity by significantly suppressing the release of cytochrome c from the mitochondria into the cytoplasm, which is a key trigger for apoptosis. nih.gov By maintaining mitochondrial stability and function, pyruvate helps to prevent the initiation of cell death pathways. mdpi.comnih.gov
Anti-inflammatory Actions
This compound and, most notably, its stable ester derivative ethyl pyruvate, possess potent anti-inflammatory properties. mdpi.comnih.gov They achieve this by modulating the expression and activity of numerous pro-inflammatory mediators and signaling pathways. ingentaconnect.comnih.gov
The anti-inflammatory effects involve the inhibition of key pro-inflammatory cytokines. nih.gov Studies have shown that pyruvate and its derivatives can decrease the production and expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). aspireskin.co.ukwindows.netnih.govfrontiersin.org For instance, ethyl pyruvate treatment in animal models resulted in significantly decreased circulating levels of these cytokines. dovepress.comnih.gov
Furthermore, these compounds can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). aspireskin.co.uknih.govnih.gov The mechanism often involves the downregulation of critical inflammatory signaling pathways. Ethyl pyruvate has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that controls the expression of many inflammatory genes. frontiersin.orgingentaconnect.comnih.gov It also inhibits the high mobility group box-1 (HMGB1) signaling pathway, which is involved in triggering inflammatory responses. frontiersin.orgwindows.net By targeting these central hubs of inflammation, this compound and its derivatives can exert broad anti-inflammatory effects. frontiersin.orgnih.gov
Inflammatory Mediators and Pathways Inhibited by this compound and Its Derivatives
This table lists the key cytokines, enzymes, and signaling pathways that are negatively regulated by this compound and its derivatives, contributing to their anti-inflammatory effects.
| Target Category | Specific Mediator/Pathway | Source |
|---|---|---|
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | ingentaconnect.comwindows.netnih.govfrontiersin.org |
| Interleukin-6 (IL-6) | aspireskin.co.ukingentaconnect.comwindows.netnih.gov | |
| Interleukin-1β (IL-1β) | windows.netfrontiersin.orgnih.gov | |
| Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | aspireskin.co.uknih.govnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | nih.govnih.gov | |
| Signaling Pathways | Nuclear Factor-kappaB (NF-κB) | frontiersin.orgingentaconnect.comnih.govnih.gov |
| High Mobility Group Box-1 (HMGB1) | frontiersin.orgwindows.netnih.gov |
Cardioprotective Interventions
Improvement of Myocardial Metabolism
This compound, a natural product of glycolysis, serves as a crucial metabolic fuel for the myocardium. researchgate.netnih.gov When provided at supraphysiological concentrations, it can enhance cardiac contractile performance and the myocardial energy state. researchgate.netnih.gov This is primarily because the heart has high energy demands but limited reserves, making it reliant on exogenous fuels to sustain its function. ebm-journal.org this compound enhances the cytosolic ATP phosphorylation potential and the Gibbs free energy of ATP hydrolysis (ΔGATP), which is the direct thermodynamic energy source for the work of contraction. ebm-journal.org Unlike some other inotropic agents, this compound does not typically increase the heart rate, and therefore does not significantly elevate myocardial oxygen demand or deplete the heart's energy reserves. ebm-journal.org
The mitochondrial pyruvate carrier (MPC) is essential for transporting pyruvate into the mitochondrial matrix for oxidation. jci.org Upregulation of the MPC has been observed in the surviving myocardium after ischemia-reperfusion (I/R) injury, suggesting a cardioprotective mechanism via enhanced pyruvate oxidation. jci.org This process is vital for generating the necessary energy to maintain cardiac function. ebm-journal.org Dysregulated pyruvate metabolism is a feature of cardiovascular diseases like heart failure and ischemic heart disease, leading to impaired cardiac energy metabolism, mitochondrial dysfunction, and oxidative stress. metwarebio.com
Derivatives of this compound, such as ethyl pyruvate, have also been investigated for their cardioprotective effects. Ethyl pyruvate has been shown to slow ATP depletion during ischemia and increase the post-ischemic recovery of left ventricular developed pressure. ebm-journal.orgdovepress.com It is a more stable compound than this compound, which can be unstable in aqueous solutions. researchgate.netnih.govnih.gov
Restoration of Cardiac Function in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant cause of myocardial damage following events like a heart attack. jci.orgnih.gov The reintroduction of blood flow, while necessary, can paradoxically lead to further injury. jci.orgnih.gov this compound and its derivatives have demonstrated protective effects against I/R injury. nih.govnih.gov
One of the key mechanisms of this compound's cardioprotective action in I/R injury is its ability to modulate the cellular redox potential. nih.gov Studies have shown that this compound can decrease the tissue and cytosolic NADH/NAD+ ratio in the myocardium, which is associated with improved contractile function after reperfusion. nih.gov By limiting the increase in NADH, this compound may reduce the production of reactive oxygen species (ROS), a major contributor to reperfusion injury. nih.gov
Ethyl pyruvate has been extensively studied in the context of I/R injury. It has been found to reduce myocardial infarct size, diminish oxidative injury, and improve myocardial function. ebm-journal.orgdovepress.comnih.gov Its anti-inflammatory properties, including the ability to inhibit neutrophil activation and the release of inflammatory cytokines, also contribute to its protective effects. nih.gov Furthermore, research has shown that enhancing mitochondrial pyruvate metabolism by inhibiting the monocarboxylate transporter 4 (MCT4) can normalize ROS, improve mitochondrial membrane potential, and ultimately improve myocardial salvage and functional outcomes following I/R. jci.orgnih.gov
| Compound | Effect on Ischemia-Reperfusion Injury | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Improves contractile function, reduces tissue injury. | Decreases NADH/NAD+ ratio, potentially limiting ROS production. | nih.gov |
| Ethyl Pyruvate | Reduces infarct size, improves myocardial function, attenuates inflammation. | Slows ATP depletion, reduces oxidative stress, inhibits inflammatory pathways. | ebm-journal.orgdovepress.comnih.gov |
| MCT4 Inhibitors (e.g., VB124) | Improves myocardial salvage and functional outcomes. | Increases pyruvate entry into the TCA cycle, normalizes ROS and mitochondrial membrane potential. | jci.orgnih.gov |
Role in Acid-Base Balance Homeostasis
Buffering Metabolic Acidosis
This compound plays a role in maintaining acid-base balance and has been investigated for its potential to buffer metabolic acidosis. nih.govkarger.com Metabolic acidosis is a condition characterized by an excess of acid in the body fluids. nih.gov Exogenous this compound can act as a buffer by consuming intracellular protons. nih.gov
The conversion of pyruvate to lactate (B86563), catalyzed by lactate dehydrogenase (LDH), is a key reaction in this process. nih.gov This reaction consumes a proton (H+), thereby helping to alleviate acidosis. nih.gov Studies have shown that oral pyruvate supplementation can attenuate exercise-induced metabolic acidosis by promoting the LDH reaction. nih.gov This suggests that this compound's role in buffering is not just a chemical effect but is also mediated through its biological properties. nih.gov Sodium pyruvate has been suggested as a potentially superior buffer to conventional options for correcting metabolic acidosis in various clinical settings, including lactic acidosis and ketoacidosis. nih.govkarger.com
Modulation of Gene Expression and Epigenetic Regulation
Recent research has uncovered a novel role for this compound in the regulation of gene expression and epigenetic modifications. oup.com Exogenous pyruvate has been shown to inhibit the proliferation of cancer cells by repressing the expression of histone genes. oup.com
The mechanism involves this compound inducing the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. oup.com The subsequent increase in NAD+ levels activates SIRT1, a histone deacetylase. oup.com SIRT1 then acts on histone gene promoters, reducing histone acetylation and leading to the repression of histone gene expression. oup.com This alteration in histone gene expression can lead to less compact chromatin and widespread changes in gene expression throughout the genome. oup.com While some studies have explored the epigenetic regulation of genes involved in pyruvate metabolism, such as pyruvate carboxylase (PC), the direct role of DNA methylation in regulating PC gene expression remains an area of active investigation. nih.govresearchgate.net
Targeted Therapies Based on this compound Metabolism
The central role of this compound in cellular metabolism has made its pathways attractive targets for therapeutic interventions, particularly in cancer. metwarebio.comcreative-proteomics.com Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. metwarebio.com This metabolic shift makes cancer cells reliant on pyruvate for proliferation and biosynthesis. metwarebio.com
Targeting enzymes in pyruvate metabolism is a key strategy. Pyruvate dehydrogenase kinase (PDK) is an enzyme that inhibits the pyruvate dehydrogenase complex (PDC), which converts pyruvate to acetyl-CoA for entry into the TCA cycle. metwarebio.comfrontiersin.orgresearchgate.net Inhibitors of PDK, such as dichloroacetate (B87207) (DCA), can reactivate PDC, shifting metabolism from glycolysis back to mitochondrial respiration and have shown promise in preclinical studies for metabolic disorders and cancer. metwarebio.comfrontiersin.orgmdpi.com
Another approach involves targeting the transport of pyruvate. For instance, a novel nanozyme-based therapy has been developed that co-loads a mitochondrial pyruvate carrier inhibitor (UK5099) and pyruvate oxidase (POx). nih.gov This combination targets pyruvate metabolism to enhance cancer immunotherapy by inducing pyroptosis, a form of inflammatory cell death. nih.gov
| Target | Therapeutic Agent/Strategy | Mechanism of Action | Disease Context | Reference |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDK) | Dichloroacetate (DCA) | Inhibits PDK, reactivates PDC, shifts metabolism to mitochondrial respiration. | Cancer, Metabolic Disorders | metwarebio.comfrontiersin.orgmdpi.com |
| Mitochondrial Pyruvate Carrier (MPC) | UK5099 (inhibitor) | Blocks pyruvate entry into mitochondria, used in combination therapies. | Cancer (Immunotherapy) | nih.gov |
| Pyruvate Metabolism (Multi-target) | Cu-NS@UK@POx (Nanozyme) | Targets pyruvate metabolism to induce pyroptosis and enhance immune response. | Cancer (Immunotherapy) | nih.gov |
Biotechnological and Industrial Relevance of Pyruvic Acid
Microbial Production of Pyruvic Acid
The microbial production of this compound leverages the metabolic capabilities of various microorganisms to convert simple carbon sources, like glucose, into the desired product. mdpi.com This is achieved by cultivating specific microbial strains under controlled fermentation conditions that favor the accumulation of this compound while minimizing its conversion into downstream metabolites. mdpi.com Both yeast and bacteria have been extensively studied and engineered for this purpose. mdpi.comnih.govencyclopedia.pub
A variety of microorganisms have been harnessed for this compound production through fermentation. The selection of a particular species often depends on its natural metabolic characteristics, tolerance to process conditions, and amenability to genetic engineering.
Yeast:
Candida glabrata : This yeast has demonstrated high productivity in this compound production. Strains of C. glabrata that are auxotrophic for certain vitamins (thiamine, nicotinate, pyridoxine, and biotin) have been shown to accumulate significant amounts of pyruvate (B1213749). frontiersin.org For instance, one thiamine-auxotrophic strain produced 57 g/L of pyruvate from glucose. mdpi.com In another study, disruption of the pyruvate decarboxylase (PDC) gene in C. glabrata led to an accumulation of 82 g/L of pyruvate with a yield of 0.55 g/g from glucose. mdpi.com
Saccharomyces cerevisiae : As a well-established industrial microorganism, S. cerevisiae has also been engineered for pyruvate production. A key strategy involves knocking out the PDC gene to prevent the conversion of pyruvate to acetaldehyde (B116499). mdpi.com An engineered strain expressing NADH oxidase from Lactococcus lactis and transhydrogenase from E. coli was able to produce 75 g/L of pyruvate in 120 hours. mdpi.com
Bacteria:
Escherichia coli : E. coli is a popular host for metabolic engineering due to its well-understood genetics and rapid growth. frontiersin.org By inactivating genes responsible for converting pyruvate into byproducts like lactic acid (ldhA), high yields have been achieved. nih.govencyclopedia.pub One engineered E. coli strain, with additional knockouts of genes like atpFH and arcA, achieved a pyruvate concentration of 90 g/L in 44 hours with a yield of 0.68 g/g of glucose in a fed-batch process. mdpi.comnih.gov
Corynebacterium glutamicum : This bacterium is widely used for industrial amino acid production and has also been explored for this compound synthesis. mdpi.com
Lactococcus lactis : This lactic acid bacterium has been metabolically rerouted from lactate (B86563) production to pyruvate production. By deleting genes for lactate dehydrogenase (ldh), phosphotransacetylase (pta), alcohol dehydrogenase (adhE), and acetolactate synthase (als), an engineered strain was developed. frontiersin.org This strain, FS1076, produced pyruvate as the sole product, achieving a final titer of 54.6 g/L in a fed-batch fermentation. frontiersin.org
Sphingomonas : This genus includes species that can be utilized for bioconversion processes, contributing to the diverse range of bacteria capable of this compound production.
| Microorganism | Strain Type | Titer (g/L) | Yield (g/g) | Time (h) | Reference |
|---|---|---|---|---|---|
| Candida glabrata | PDC knockout | 82 | 0.55 | 52 | mdpi.com |
| Saccharomyces cerevisiae | Engineered PDC-knockout | 75 | 0.63 | 120 | mdpi.com |
| Escherichia coli | Engineered with multiple knockouts | 90 | 0.68 | 44 | mdpi.comnih.gov |
| Lactococcus lactis | Engineered with multiple knockouts | 54.6 | N/A | 90 | frontiersin.org |
Beyond selecting a suitable microorganism, strain development is crucial for enhancing this compound production. This involves a combination of classical mutagenesis and modern metabolic engineering techniques. mdpi.comnih.gov Classical approaches often involve random mutagenesis followed by screening and selection for high-producing strains. For example, researchers have used auxotrophic mutants of Candida glabrata that require specific vitamins or amino acids for growth, which under certain conditions leads to higher pyruvate accumulation. mdpi.com One such effort with C. glabrata resulted in arginine and isoleucine/valine auxotrophs that produced approximately 60 g/L of pyruvate in 43 hours. mdpi.com These traditional methods, while effective, are often complemented by more targeted genetic strategies to further optimize metabolic pathways. mdpi.com
Metabolic Engineering Approaches for Enhanced Yield and Productivity
Metabolic engineering provides powerful tools to rationally design and modify microbial metabolic pathways to overproduce specific chemicals like this compound. nih.govnih.gov The primary goal is to channel the carbon flux from the substrate (e.g., glucose) towards pyruvate while blocking competing pathways that consume it. mdpi.com
A cornerstone of metabolic engineering for pyruvate production is the deletion of key genes that encode enzymes responsible for converting pyruvate into other products. This strategy prevents the drainage of the pyruvate pool into fermentation byproducts or the TCA cycle.
ldhA : In bacteria like E. coli and L. lactis, the ldhA gene encodes lactate dehydrogenase, which converts pyruvate to lactic acid. nih.govencyclopedia.pub Knocking out this gene is a fundamental step to prevent lactate formation and increase pyruvate accumulation. nih.govfrontiersin.org
pdc1 : In yeast, the pyruvate decarboxylase 1 enzyme, encoded by the pdc1 gene, is the first step in ethanol (B145695) fermentation, converting pyruvate to acetaldehyde. mdpi.com Deleting this gene is critical for redirecting the metabolic flux away from ethanol and towards pyruvate. mdpi.com
aceE : This gene is part of the pyruvate dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate to acetyl-CoA, the entry point into the TCA cycle. Inactivating the PDH complex by deleting genes like aceE effectively blocks this major consumption pathway. E. coli strains with mutations in aceEF are a common starting point for pyruvate production. nih.gov
| Gene Knockout | Enzyme | Function | Effect on Pyruvate |
|---|---|---|---|
| ldhA | Lactate Dehydrogenase | Converts pyruvate to lactate | Prevents lactate formation, increases pyruvate pool |
| pdc1 | Pyruvate Decarboxylase 1 | Converts pyruvate to acetaldehyde (ethanol pathway) | Blocks ethanol fermentation, increases pyruvate pool |
| aceE | Pyruvate Dehydrogenase (E1 component) | Converts pyruvate to acetyl-CoA (TCA cycle entry) | Blocks entry into TCA cycle, increases pyruvate accumulation |
A sophisticated strategy to boost the rate of glycolysis, and thus pyruvate formation, is to uncouple oxidative phosphorylation from the electron transport chain. mdpi.com Normally, the proton motive force generated during respiration is used by ATP synthase to produce ATP. By disrupting this process, cells are forced to rely more heavily on glycolysis for their ATP supply. mdpi.com This increases the rate of glucose consumption and, consequently, the rate of pyruvate production. This has been achieved in E. coli through mutations in the atp operon, which encodes the F₀F₁-ATPase. An E. coli strain with an atpA mutation demonstrated a significant increase in the volumetric rate of pyruvate formation. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glucose |
| L-tryptophan |
| L-tyrosine |
| N-acetylneuraminic acid |
| Lactic acid |
| Ethanol |
| Acetaldehyde |
| Acetyl-CoA |
| Thiamine (B1217682) |
| Nicotinate |
| Pyridoxine |
| Biotin (B1667282) |
| Arginine |
| Isoleucine |
| Valine |
| Lactose |
Control of Intracellular ATP and NADH Levels
Under aerobic conditions, pyruvate is typically channeled into the tricarboxylic acid (TCA) cycle for complete oxidation, a process that yields a significant amount of ATP. nih.govwikipedia.org However, to promote the accumulation of this compound, it is often necessary to restrict its entry into the TCA cycle. This manipulation directly impacts the cell's primary mechanisms for ATP and NADH regulation.
Metabolic engineering strategies have been developed to control ATP and NADH levels to enhance this compound production. One approach involves uncoupling oxidative phosphorylation, which reduces the efficiency of ATP generation from the proton motive force. mdpi.com This can be achieved through genetic modifications in the ATP synthase complex. mdpi.com By diminishing the ATP yield from respiration, the cell is compelled to increase its glycolytic flux to meet its energy demands, resulting in a higher rate of pyruvate formation. mdpi.com
Furthermore, managing the NADH/NAD+ ratio is crucial. A high NADH/NAD+ ratio can inhibit key glycolytic enzymes. To counteract this, strategies are employed to decrease the intracellular NADH concentration. For instance, introducing pathways that reoxidize NADH to NAD+ can alleviate this inhibition and sustain a high rate of glycolysis, thereby boosting this compound productivity. mdpi.com
Reduction of By-product Formation
A significant challenge in the microbial fermentation of this compound is the diversion of carbon flow towards the synthesis of various by-products. To maximize the yield of this compound, it is essential to minimize the formation of these competing products. Metabolic engineering provides powerful tools to achieve this by blocking the metabolic pathways that consume pyruvate.
Common by-products in microbial fermentation include ethanol, lactic acid, acetic acid, and formic acid. The synthesis of these compounds is catalyzed by specific enzymes that use pyruvate as a substrate. For example, pyruvate decarboxylase is a key enzyme in the pathway leading to ethanol production in some yeasts. In many bacteria, lactate dehydrogenase converts pyruvate to lactic acid, while pyruvate formate-lyase and pyruvate dehydrogenase complex can lead to the formation of acetyl-CoA, a precursor for acetic acid and other compounds.
Genetic engineering techniques are employed to knock out the genes encoding these enzymes. By deleting genes such as ldh (lactate dehydrogenase), pfl (pyruvate formate-lyase), and poxB (pyruvate oxidase), the conversion of pyruvate into these by-products is significantly reduced. mdpi.com This redirection of metabolic flux leads to a higher accumulation of the desired product, this compound. For instance, in Escherichia coli, the knockout of genes responsible for the production of alcohol, acetate, and fumarate (B1241708) has been shown to prevent the conversion of pyruvate into other fermentation products, thereby increasing the this compound yield. mdpi.com
Bioconversion from Alternative Feedstocks (e.g., Glycerol)
The choice of feedstock is a critical factor in the economic viability of industrial-scale this compound production. While glucose is a commonly used substrate, there is growing interest in utilizing alternative, non-food feedstocks to reduce costs and enhance sustainability. mdpi.com Glycerol (B35011), a major by-product of the biodiesel industry, has emerged as a promising alternative carbon source for this compound fermentation. mdpi.com
Several microorganisms have been identified and engineered for their ability to efficiently convert glycerol into this compound. The yeast Yarrowia lipolytica has shown significant potential in this regard. nih.govresearchgate.net Studies have demonstrated that certain strains of Y. lipolytica can produce high titers of this compound from glycerol under optimized fermentation conditions. For example, a thiamine-auxotrophic strain of Y. lipolytica was reported to produce over 61 g/L of this compound from glycerol. mdpi.com In another study, a selected strain of Y. lipolytica produced 99.3 g/L of this compound from pure glycerol, with even higher titers of 125.8 g/L achieved in a fed-batch culture. nih.govresearchgate.net This research highlights the feasibility of using crude glycerol from biodiesel production as a cost-effective feedstock for this compound synthesis. nih.govresearchgate.net
The metabolic pathway for glycerol utilization typically involves its conversion to glycerol-3-phosphate, followed by oxidation to dihydroxyacetone phosphate (B84403), an intermediate in the glycolytic pathway. This allows glycerol to be channeled into the central carbon metabolism and subsequently converted to this compound.
| Microorganism | Feedstock | This compound Titer (g/L) | Yield (g/g) | Reference |
| Yarrowia lipolytica | Glycerol | >61 | 0.71 | mdpi.com |
| Yarrowia lipolytica SKO 6 | Pure Glycerol | 99.3 | 0.63 | nih.govresearchgate.net |
| Yarrowia lipolytica SKO 6 (fed-batch) | Pure Glycerol | 125.8 | 0.68 | nih.govresearchgate.net |
| Yarrowia lipolytica SKO 6 (fed-batch) | Crude Glycerol | 124.4 | 0.62 | nih.govresearchgate.net |
This compound as a Precursor for High-Value Chemicals and Pharmaceuticals
This compound serves as a versatile precursor for the synthesis of a wide array of high-value chemicals and pharmaceuticals. mdpi.comtcsedsystem.edu Its chemical structure, featuring a carboxylic acid and a ketone functional group, makes it a reactive molecule that can participate in various enzymatic and chemical reactions.
L-DOPA (3,4-dihydroxyphenyl-L-alanine) is a crucial pharmaceutical agent used in the treatment of Parkinson's disease. nih.govresearchgate.net One of the biotechnological routes for L-DOPA synthesis involves an enzymatic reaction utilizing this compound. The enzyme tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-DOPA from this compound, ammonia (B1221849), and catechol. researchgate.netgoogle.comscirp.org
This enzymatic method offers a direct and stereospecific route to produce the biologically active L-isomer of DOPA. oup.com The reaction is a reversal of the physiological β-elimination reaction catalyzed by TPL. google.com Several bacterial species, including Erwinia herbicola, have been identified as potent producers of TPL and have been successfully used for L-DOPA production. nih.govoup.com Research has focused on optimizing the reaction conditions and substrate feeding strategies to achieve high yields of L-DOPA, with concentrations as high as 58.5 g/L being reported. oup.com
N-Acetylneuraminic acid, commonly known as sialic acid, is a vital monosaccharide with numerous biological functions and applications in the food and pharmaceutical industries, particularly in infant nutrition and as a precursor for antiviral drugs. hep.com.cnnih.gov this compound is a key substrate in the enzymatic synthesis of N-acetylneuraminic acid.
The most common enzymatic route involves a two-step, one-pot reaction. nih.gov In the first step, N-acetyl-D-glucosamine (GlcNAc) is epimerized to N-acetyl-D-mannosamine (ManNAc) by the enzyme N-acetylglucosamine-2-epimerase. Subsequently, N-acetylneuraminic acid aldolase (B8822740) catalyzes the aldol (B89426) condensation of ManNAc with this compound to yield N-acetylneuraminic acid. hep.com.cnnih.gov This enzymatic approach is considered a cost-effective and environmentally friendly method for industrial-scale production. researchgate.net The efficiency of this process can be influenced by factors such as the concentration of this compound, which can sometimes cause enzyme inhibition at higher levels. researchgate.netfrontiersin.org
| Product | Precursors | Key Enzyme(s) |
| L-DOPA | This compound, Ammonia, Catechol | Tyrosine phenol-lyase (TPL) |
| N-Acetylneuraminic Acid | This compound, N-acetyl-D-glucosamine | N-acetylglucosamine-2-epimerase, N-acetylneuraminic acid aldolase |
This compound holds a central position in the metabolic pathways that lead to the production of biofuels such as ethanol and butanol. tcsedsystem.edunih.gov In these fermentation processes, carbohydrates are first broken down to this compound via glycolysis. This compound is then further metabolized to the desired biofuel.
In ethanol fermentation, carried out by organisms like the yeast Saccharomyces cerevisiae, this compound is decarboxylated to acetaldehyde, which is then reduced to ethanol. This process regenerates the NAD+ consumed during glycolysis.
The production of butanol, particularly in acetone-butanol-ethanol (ABE) fermentation by Clostridium species, also proceeds through this compound. researchgate.net In this pathway, this compound is converted to acetyl-CoA, which then enters a series of reactions to form butyrate (B1204436) and subsequently butanol. nih.govmdpi.comresearchgate.net The efficiency of butanol production is dependent on the intricate regulation of these metabolic pathways, where this compound serves as a critical branching point. researchgate.net
Synthesis of Other Pharmaceutical Intermediates
This compound stands as a cornerstone in the biotechnological and chemical synthesis of a diverse array of pharmaceutical intermediates. Its reactive keto and carboxylic acid functionalities make it a versatile C3 building block for the construction of complex molecules, including vital amino acids and heterocyclic compounds with significant therapeutic potential.
Synthesis of Amino Acids
This compound is a direct precursor in the enzymatic synthesis of several aromatic amino acids that are themselves active pharmaceutical ingredients (APIs) or key intermediates in drug synthesis. The use of microbial enzymes for these transformations is highly valued for its stereospecificity, yielding the biologically active L-isomers.
L-DOPA (L-3,4-dihydroxyphenylalanine): This crucial medication for Parkinson's disease is synthesized from pyruvate, ammonia, and pyrocatechol (B87986) using the enzyme tyrosine phenol-lyase (TPL). dovepress.comresearchgate.netresearchgate.net This biocatalytic process is a prime example of a successful industrial application of enzymatic synthesis, offering a more direct and efficient route compared to some chemical methods. dovepress.com The bacterium Erwinia herbicola has been identified as a particularly potent source of TPL for this reaction. dovepress.comnih.gov
L-Tyrosine: Similar to L-DOPA synthesis, L-tyrosine can be produced from pyruvate, ammonia, and phenol, also catalyzed by tyrosine phenol-lyase. nih.govwikipedia.org This process provides a direct enzymatic route to this important amino acid, which is used in dietary supplements and as a precursor for other pharmaceuticals.
L-Tryptophan: The synthesis of L-tryptophan can be achieved from indole, pyruvate, and ammonia through a reversible reaction catalyzed by the enzyme tryptophanase. nih.gov While the degradative reaction is more common, the synthetic pathway is possible under high concentrations of the substrates. nih.gov Tryptophan and its derivatives are precursors to numerous pharmaceuticals and are of significant interest in drug development. nih.govwikipedia.org
Interactive Data Table: Enzymatic Synthesis of Amino Acid Intermediates from this compound
| Target Intermediate | Starting Materials | Enzyme | Microorganism Example | Reported Yield/Productivity |
| L-DOPA | This compound, Ammonia, Pyrocatechol | Tyrosine Phenol-lyase (TPL) | Erwinia herbicola | 9.4 g/L in 6 hours |
| L-Tyrosine | This compound, Ammonia, Phenol | Tyrosine Phenol-lyase (TPL) | Escherichia intermedia | Not specified |
| L-Tryptophan | This compound, Ammonia, Indole | Tryptophanase | Escherichia coli | Reversible reaction |
Synthesis of Heterocyclic Intermediates
This compound and its derivatives are valuable starting materials for creating heterocyclic structures, which form the core of many pharmaceutical compounds. A notable example is the synthesis of γ-lactam derivatives.
γ-Lactam Derivatives (3-amino 1,5-dihydro-2H-pyrrol-2-ones): These compounds can be efficiently synthesized through a multicomponent reaction involving an amine, an aldehyde, and a pyruvate derivative. nih.gov This methodology allows for the creation of a diverse library of substituted γ-lactams. nih.gov Several of these derivatives have been investigated for their biological activity and have shown significant potential as antiproliferative agents, making them promising intermediates for the development of new anticancer drugs. nih.govnih.gov
Interactive Data Table: Antiproliferative Activity of γ-Lactam Derivatives Synthesized from this compound Precursors
| Compound Derivative (Substituents) | Cancer Cell Line | IC50 (µM) |
| Phenyl-substituted lactam (4b) | SKOV3 (Ovarian) | 9.62 ± 1.18 |
| Phenyl-substituted lactam (4b) | A549 (Lung) | 2.34 ± 0.28 |
| Methyl-substituted benzene (B151609) lactams | A549 (Lung) | ~20–40 |
| Methyl-substituted benzene lactams | SKOV3 (Ovarian) | >50 |
| Unsubstituted lactam (4a) | A549 (Lung) | 38.25 ± 3.35 |
| Unsubstituted lactam (4a) | SKOV3 (Ovarian) | No activity |
Role in the Biosynthesis of Antibiotic and Antiviral Precursors
While direct, single-step synthetic routes from this compound to complex antibiotic or antiviral intermediates are less common, this compound is a fundamental precursor in the biosynthetic pathways of several important therapeutic agents.
Clavulanic Acid Precursors: this compound is considered a likely primary metabolic precursor in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. nih.gov The biosynthetic pathway is complex, involving multiple enzymatic steps where pyruvate and arginine are the initial building blocks. nih.gov
Neuraminidase Inhibitor Precursors: The synthesis of neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, relies on precursors that are biosynthetically derived from the shikimic acid pathway. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (a direct precursor to pyruvate in glycolysis) and erythrose-4-phosphate. dovepress.comnih.gov Furthermore, neuraminic acid analogs, which are potential inhibitors of the influenza virus sialidase, have been synthesized via an aldol reaction involving sodium pyruvate. nih.gov
Emerging Research Avenues and Future Directions
Pyruvic Acid in Prebiotic Chemistry and Astrobiology
Recent investigations have highlighted the potential significance of this compound in the context of the origins of life, exploring its formation in extraterrestrial environments and its role as a foundational molecule for more complex biological structures.
This compound has been identified as a key prebiotic starting material, a status underscored by its detection in carbonaceous meteorites. uni-giessen.de Research suggests that the conditions necessary for the formation of this compound may not have been present on early Earth, leading to the hypothesis of an exogenous delivery via meteorites or comets. hawaii.edu Laboratory experiments simulating the conditions of deep space, characterized by low temperatures and intense radiation, have demonstrated that this compound can be formed in ices on interstellar nanoparticles. hawaii.edu
Specifically, studies have replicated the formation of this compound through the barrierless recombination of hydroxycarbonyl (B1239141) (HOCO•) and acetyl (CH₃CO•) radicals within interstellar ice analogs composed of acetaldehyde (B116499) (CH₃CHO) and carbon dioxide (CO₂). researchgate.net These reactions, driven by cosmic rays, can occur in cold molecular clouds and star-forming regions. hawaii.eduresearchgate.net The acetaldehyde molecule, a known precursor to this compound, is widespread in the interstellar medium (ISM) and has been found in various celestial environments, including cold molecular clouds and comets. researchgate.netspringernature.com The isotopic composition of some keto acids found in meteorites points to an interstellar or presolar origin, suggesting these compounds could exist in other planetary systems as well. nih.gov This evidence supports the idea that this compound could have been abiotically synthesized in space and subsequently delivered to a primitive Earth. hawaii.edu
This compound is considered a crucial precursor for a variety of biorelevant molecules essential for life. uni-giessen.de Its structure and reactivity make it a versatile starting point for the abiotic synthesis of amino acids and other key components of metabolism. researchgate.netspringernature.com For instance, laboratory studies have shown that this compound alone can non-enzymatically produce several members of the citric acid cycle, such as oxaloacetic acid. nih.govnih.gov
Under prebiotic conditions, this compound can be involved in reactions that lead to the formation of amino acids, sugars, and sugar acids. springernature.com It serves as a central hub in various metabolic pathways, and its availability on early Earth could have been a critical factor in the emergence of biochemical processes. nih.gov The reaction of acetaldehyde with carbon dioxide in interstellar environments to form this compound is a key pathway, as this makes it a fundamental building block for metabolites. springernature.com The delivery of extraterrestrially formed this compound to Earth by meteorites could have provided a significant inventory of this vital precursor, facilitating the chemical evolution that led to life. hawaii.edunih.gov
This compound as a Signaling Molecule in Cellular Processes
Beyond its well-established role as a central metabolite, this compound is emerging as a significant signaling molecule in various cellular processes. It stands at a critical metabolic intersection, linking the cytoplasmic process of glycolysis with the mitochondrial tricarboxylic acid (TCA) cycle. promegaconnections.com This position allows it to influence major cellular decisions related to energy production, biosynthesis, and redox balance. promegaconnections.commetwarebio.com
The transport of pyruvate (B1213749) into the mitochondria is a key regulatory point. The mitochondrial pyruvate carrier (MPC) facilitates this transport, and by doing so, controls the flux of carbon into the TCA cycle. mdpi.com This regulation directly impacts the rate of aerobic respiration and the production of ATP, the cell's primary energy currency. mdpi.comcreative-proteomics.com Therefore, the availability and transport of pyruvate act as a signal for the cell's energetic state, dictating whether metabolism proceeds aerobically or shifts towards anaerobic fermentation to lactate (B86563). promegaconnections.com Furthermore, pyruvate levels can influence the synthesis of essential biomolecules, including amino acids and fatty acids, as it can be converted to precursors like acetyl-CoA and oxaloacetate. promegaconnections.commetwarebio.com
Advanced Metabolic Engineering Strategies for Sustainable Production
The industrial demand for this compound in the pharmaceutical, food, and chemical sectors has spurred the development of advanced metabolic engineering strategies for its sustainable production using microbial fermentation. frontiersin.orgnih.govresearchgate.net These approaches aim to overcome the limitations and environmental concerns associated with chemical synthesis, which often relies on fossil feedstocks and energy-intensive processes. researchgate.netnih.gov
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae focuses on redirecting carbon flux towards pyruvate synthesis and accumulation. nih.gov Key strategies include:
Pathway Optimization: This involves the overexpression of key enzymes in the glycolytic pathway, such as pyruvate kinase, to enhance the conversion of glucose to pyruvate. frontiersin.orgnih.gov
Elimination of By-products: To prevent the diversion of pyruvate into other metabolic pathways, genes encoding enzymes for competing pathways are often deleted. For example, knocking out genes for pyruvate decarboxylase (which converts pyruvate to ethanol) and lactate dehydrogenase (which converts pyruvate to lactate) can significantly increase pyruvate yield. nih.govmdpi.com
Improving Cofactor Regeneration: Engineering the balance of cofactors like NADH and NAD⁺ is crucial for maintaining high glycolytic flux.
Utilizing Alternative Feedstocks: Research is exploring the use of non-food biomass, such as lignocellulose and industrial waste, to reduce the reliance on conventional and costly carbon sources like glucose. frontiersin.org
These integrated strategies, combining systems biology, synthetic biology, and genetic modification, are paving the way for the construction of highly efficient microbial cell factories for sustainable and cost-effective this compound production. frontiersin.orgnih.gov
Deeper Elucidation of this compound's Role in Complex Disease Pathologies
Dysregulation of this compound metabolism is increasingly implicated in the pathology of numerous complex diseases. As a central metabolic hub, alterations in its processing can have widespread consequences on cellular function. metwarebio.comrupahealth.com
Cancer: Many cancer cells exhibit the "Warburg effect," a metabolic shift characterized by increased glycolysis and lactate production, even in the presence of oxygen. rupahealth.comnih.gov This results in altered pyruvate flux, where it is preferentially converted to lactate rather than entering the mitochondrial TCA cycle. This metabolic reprogramming supports rapid cell proliferation by providing biosynthetic precursors. nih.gov
Metabolic Disorders: In conditions like type 2 diabetes and obesity, impaired glucose metabolism leads to changes in pyruvate levels. metwarebio.com Elevated pyruvate can contribute to hyperglycemia and insulin (B600854) resistance. metwarebio.com Targeting pathways of pyruvate metabolism, such as inhibiting pyruvate dehydrogenase kinase (PDK), is being explored as a therapeutic strategy. metwarebio.com
Neurodegenerative Diseases: Altered pyruvate metabolism is linked to neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. metwarebio.com Impaired function of the pyruvate dehydrogenase complex (PDH) and subsequent mitochondrial dysfunction contribute to oxidative stress, reduced ATP production, and neuronal damage. metwarebio.com
Inherited Metabolic Disorders: Genetic defects in enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase complex deficiency or pyruvate carboxylase deficiency, can lead to severe neurological symptoms and life-threatening lactic acidosis. rupahealth.commarshfieldlabs.orgtestcatalog.org The lactate-to-pyruvate (L:P) ratio is a key diagnostic marker for these disorders. marshfieldlabs.orgmayocliniclabs.com
Development of Novel this compound-Based Therapeutic Agents
The critical role of this compound metabolism in disease has made it an attractive target for the development of novel therapeutic agents. Research is focused on creating molecules that can modulate the pathways involving pyruvate to correct metabolic imbalances.
A primary target is the Mitochondrial Pyruvate Carrier (MPC), which controls the entry of pyruvate into the mitochondria. mdpi.com Inhibition of the MPC is a promising strategy for cancer therapy. By blocking pyruvate import into the mitochondria, cancer cells that rely on mitochondrial metabolism can be selectively targeted. biorxiv.org This approach can also increase cytosolic pyruvate, which may affect other metabolic processes like lactate transport. biorxiv.org Several MPC inhibitors are under development, with a focus on designing selective and potent compounds. mdpi.com
Another therapeutic strategy for cancer involves using the yeast enzyme pyruvate decarboxylase. This enzyme converts the excess pyruvate in cancer cells into acetaldehyde, a toxic compound. nih.gov This dual-action approach aims to both deplete a crucial metabolite needed for cell growth and generate a substance that induces cancer cell death. nih.gov Furthermore, pyruvate itself, in high concentrations, has been investigated for its potential therapeutic effects in cardiovascular conditions, acting as an antioxidant and potentially improving heart muscle function. drugbank.com
Q & A
Basic Research Questions
Q. How is pyruvic acid quantified in biological samples, and what methodological considerations ensure accuracy?
- Answer : this compound is commonly quantified using the dinitrophenyl hydrazine (DNPH) reagent method, where sodium pyruvate standards are used for calibration . For plant tissues, blending samples with water (1:1 ratio) ensures consistent juice extraction, as mechanical pressing alone may yield variable results . Method validation should include statistical tests (e.g., ANOVA, Tukey’s test) to assess measurement variability .
Q. What experimental protocols are critical for maintaining reproducibility in this compound studies?
- Answer : Reproducibility requires detailed documentation of reagent sources (e.g., trioctylamine in 1-octanol for extraction kinetics ), instrument calibration (e.g., Hand Refractrometer for Total Soluble Solids ), and adherence to standardized protocols (e.g., blending methods for onion samples ). Journals like the Beilstein Journal of Organic Chemistry mandate explicit experimental descriptions, including compound purity verification and statistical thresholds .
Q. How do researchers address variability in this compound levels across experimental replicates?
- Answer : Variability is mitigated through technical replicates (≥3), standardized extraction protocols , and rigorous statistical analysis (e.g., reporting standard deviations and using GLM procedures in SAS ). Contradictory data should be analyzed for confounding factors, such as extraction time or solvent ratios .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound kinetics data during reactive extraction studies?
- Answer : Contradictions often arise from differences in organic phase composition (e.g., trioctylamine concentration) or aqueous phase pH. Advanced studies should isolate variables using factorial design experiments and compare results with literature benchmarks . Kinetic models (e.g., pseudo-first-order assumptions) must be validated with equilibrium data .
Q. How can PICOT/FINER frameworks refine research questions on this compound’s role in metabolic pathways?
- Answer : The PICOT framework (Population: specific cell types; Intervention: pyruvate dehydrogenase modulation; Comparison: untreated controls; Outcome: ATP production rates; Time: 24-hour incubation) clarifies experimental scope . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as pyruvate’s antioxidant effects in oxidative stress models .
Q. What advanced statistical methods are appropriate for multi-variable this compound datasets?
- Answer : Multivariate analysis (e.g., PCA or MANOVA) is recommended for datasets with interdependent variables (e.g., TSS, ascorbic acid, and pyruvate levels in plant tissues ). Non-parametric tests (e.g., Kruskal-Wallis) apply to non-normal distributions, common in small sample sizes .
Methodological Tables
Literature Synthesis Guidelines
- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Allium Research ) over commercial databases.
- Citation Practices : Use tools like Zotero to manage references, ensuring alignment with PICOT components .
- Contradiction Analysis : Compare methodologies (e.g., extraction solvents in vs. ) to identify protocol-driven discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
